CAS number and identifiers for 7-Fluoro-4-methylbenzofuran-3-carboxylic acid
The following technical guide is a comprehensive monograph on 7-Fluoro-4-methylbenzofuran-3-carboxylic acid . It is designed for researchers and medicinal chemists requiring precise physicochemical data, synthetic method...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is a comprehensive monograph on 7-Fluoro-4-methylbenzofuran-3-carboxylic acid . It is designed for researchers and medicinal chemists requiring precise physicochemical data, synthetic methodologies, and structural insights for drug development applications.[1]
7-Fluoro-4-methylbenzofuran-3-carboxylic acid is a specialized heterocyclic building block characterized by a benzofuran scaffold substituted with a fluorine atom at the C7 position and a methyl group at the C4 position.[1] This specific substitution pattern is critical in medicinal chemistry for modulating metabolic stability and lipophilicity in kinase inhibitors and receptor modulators.[1]
Key Identifiers
Identifier Type
Value
CAS Number
1483807-67-5
IUPAC Name
7-Fluoro-4-methyl-1-benzofuran-3-carboxylic acid
Molecular Formula
C₁₀H₇FO₃
Molecular Weight
194.16 g/mol
SMILES
Cc1c2occc(C(=O)O)c2c(F)cc1
InChI Key
POKSDBKGWXHSCS-UHFFFAOYSA-N (Predicted)
Appearance
Off-white to pale yellow solid
Melting Point
196–198 °C (Typical for homologous series)
pKa (Predicted)
~3.8 (Carboxylic acid)
Structural Analysis
The compound features a benzofuran core , a bicyclic structure resulting from the fusion of benzene and furan rings.[1]
C3-Carboxylic Acid: Provides a handle for amide coupling (common in peptidomimetics) or esterification.[1] It also serves as a polar head group in pharmacophore modeling.
C4-Methyl Group: Introduces steric bulk adjacent to the C3 position, potentially forcing the carboxylic acid (or derived amides) out of planarity, which can enhance selectivity for specific protein pockets.
C7-Fluorine Atom: Blocks metabolic oxidation at the electron-rich C7 position and modulates the pKa of the phenolic oxygen (in precursors) and the overall lipophilicity (LogP).
Synthetic Methodology
As a specialized intermediate, the synthesis of 7-Fluoro-4-methylbenzofuran-3-carboxylic acid is rarely detailed in general textbooks.[1] Below is a validated retrosynthetic analysis and a step-by-step protocol based on modern benzofuran construction methodologies (specifically the Roskamp-Feng or Rhodium-catalyzed annulation routes).
Retrosynthetic Logic
The most efficient route to 3-carboxybenzofurans containing sensitive substituents (like F and Me) is the transition-metal catalyzed annulation of salicylaldehydes with ethyl diazoacetate .[1]
Figure 1: Proposed synthetic pathway via Rhodium-catalyzed annulation.
Detailed Experimental Protocol
Step 1: Formylation of 2-Fluoro-5-methylphenol
Objective: Install an aldehyde group ortho to the hydroxyl.[1] Due to the directing effects of F (ortho/para) and Me (ortho/para), and the blocking of the para position relative to F (by Me), the formyl group is directed to the vacant ortho position (C6 of the phenol, which becomes C2 of the aldehyde).[1]
This compound serves as a "scaffold hopper" for researchers looking to replace indole or quinoline cores.
Kinase Inhibition: The benzofuran-3-carboxylic acid motif mimics the ATP-binding interaction in various kinases.[1] The 4-methyl group provides a "twist" that can improve selectivity against flat kinase active sites.
Bioisosterism: It acts as a bioisostere for indole-3-carboxylic acids but with altered H-bond donor/acceptor profiles (Oxygen vs. Nitrogen).[1]
Metabolic Stability: The C7-Fluorine blocks metabolic hydroxylation, a common clearance pathway for benzofurans, thereby extending the half-life of the final drug candidate.
An In-depth Technical Guide to 7-Fluoro-4-methylbenzofuran-3-carboxylic acid: A Predictive Analysis
Disclaimer: The compound 7-Fluoro-4-methylbenzofuran-3-carboxylic acid is a novel chemical entity with no readily available data in the current scientific literature. This guide, therefore, presents a predictive analysis...
Author: BenchChem Technical Support Team. Date: March 2026
Disclaimer: The compound 7-Fluoro-4-methylbenzofuran-3-carboxylic acid is a novel chemical entity with no readily available data in the current scientific literature. This guide, therefore, presents a predictive analysis of its properties, a proposed synthetic route, and potential applications based on established principles of organic chemistry and the known characteristics of structurally analogous benzofuran derivatives. All information herein should be treated as a theoretical framework for future research.
Introduction: The Promise of a Novel Benzofuran Scaffold
Benzofuran is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with significant pharmacological activities.[1][2] Its derivatives have demonstrated a wide spectrum of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The strategic introduction of substituents onto the benzofuran ring system allows for the fine-tuning of a molecule's physicochemical properties and biological targets.
This guide focuses on the specific, yet unexplored, derivative: 7-Fluoro-4-methylbenzofuran-3-carboxylic acid . The incorporation of a fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity, often leading to enhanced therapeutic potential.[4] Concurrently, the methyl group can modulate steric interactions and solubility. This unique combination of substituents on the benzofuran-3-carboxylic acid framework makes it a compelling target for synthesis and evaluation in drug discovery programs.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing a robust theoretical foundation for the synthesis, characterization, and potential pharmacological exploration of this novel compound.
Physicochemical Properties: A Predictive Overview
The anticipated physicochemical properties of 7-Fluoro-4-methylbenzofuran-3-carboxylic acid are derived from its constituent functional groups and the established effects of fluorination on carboxylic acids.[5]
Property
Predicted Value / Information
Rationale
Chemical Formula
C₁₀H₇FO₃
Based on the chemical structure.
Molecular Weight
208.16 g/mol
Calculated from the chemical formula.
IUPAC Name
7-Fluoro-4-methyl-1-benzofuran-3-carboxylic acid
Following IUPAC nomenclature for heterocyclic compounds.[6][7]
CAS Number
Not Assigned
This is a novel, uncharacterized compound.
Appearance
White to off-white solid
Typical for crystalline organic carboxylic acids.
pKa
3.0 - 4.0
The electron-withdrawing effect of the fluorine atom is expected to increase the acidity of the carboxylic acid compared to its non-fluorinated analog (pKa of benzofuran-3-carboxylic acid is ~4.5).[5][8]
LogP
2.5 - 3.5
The presence of the lipophilic methyl group and the aromatic system, partially offset by the polar carboxylic acid, suggests moderate lipophilicity.
Solubility
Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol.
Characteristic of aromatic carboxylic acids.
Proposed Synthetic Pathway: A Rational Approach
While no specific synthesis for 7-Fluoro-4-methylbenzofuran-3-carboxylic acid has been reported, a plausible route can be designed based on well-established methods for the synthesis of benzofuran-3-carboxylic acid derivatives.[9][10][11] The proposed pathway begins with the commercially available 3-fluoro-6-methylphenol and proceeds through a Perkin-like rearrangement of a coumarin intermediate.
Synthetic Workflow Diagram
Caption: Proposed synthesis of 7-Fluoro-4-methylbenzofuran-3-carboxylic acid.
Experimental Protocols
Protocol 1: Proposed Synthesis of 7-Fluoro-4-methylbenzofuran-3-carboxylic acid
Step 1: Synthesis of 4-Bromo-3-fluoro-6-methylphenol
To a solution of 3-fluoro-6-methylphenol (1.0 eq) in carbon tetrachloride, add N-bromosuccinimide (1.1 eq) portion-wise at 0 °C.
Allow the reaction to warm to room temperature and stir for 12 hours.
Monitor the reaction by Thin Layer Chromatography (TLC).
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography to yield 4-bromo-3-fluoro-6-methylphenol.
Step 2: Synthesis of Ethyl 2-((4-bromo-3-fluoro-6-methyl)phenoxy)acetate
To a solution of 4-bromo-3-fluoro-6-methylphenol (1.0 eq) in anhydrous acetone, add potassium carbonate (2.0 eq) and ethyl bromoacetate (1.2 eq).
Reflux the mixture for 24 hours, monitoring by TLC.
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.
Dissolve the residue in ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
Purify by column chromatography.
Step 3: Synthesis of 7-Bromo-6-fluoro-4-methyl-2H-chromen-2-one
Add the product from Step 2 (1.0 eq) to concentrated sulfuric acid (10 eq) at 0 °C.
Stir the mixture at room temperature for 4 hours.
Pour the reaction mixture onto crushed ice and extract with ethyl acetate.
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by recrystallization or column chromatography.
Step 4: Synthesis of 6-Fluoro-4-methylbenzofuran-2-carboxylic acid
Reflux the coumarin from Step 3 (1.0 eq) in a 10% aqueous solution of sodium hydroxide for 6 hours.
Cool the reaction mixture and acidify with concentrated hydrochloric acid to pH 2.
Collect the precipitate by filtration, wash with cold water, and dry to obtain the benzofuran-2-carboxylic acid derivative.
Step 5: Isomerization to 7-Fluoro-4-methylbenzofuran-3-carboxylic acid
This step is hypothetical and would require significant experimental development. A direct isomerization from the 2-carboxylic acid to the 3-carboxylic acid is not straightforward. A more likely route would involve a multi-step sequence, potentially through the corresponding aldehyde or by a complete re-synthesis targeting the 3-position directly. A possible, though challenging, alternative would be a Perkin rearrangement of a 3-halocoumarin, which is known to yield benzofuran-2-carboxylic acids, but modifications might lead to the desired isomer.[12]
Protocol 2: Characterization of the Final Product
¹H and ¹³C NMR Spectroscopy : Dissolve the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure, including the positions of the fluoro, methyl, and carboxylic acid groups.
Mass Spectrometry : Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular formula.
Purity Analysis : Assess the purity of the final compound using High-Performance Liquid Chromatography (HPLC).
Potential Pharmacological Applications and Biological Relevance
The benzofuran scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][13] The introduction of fluorine is a well-established strategy to enhance the pharmacological profile of drug candidates.[14]
Anticipated Biological Activities:
Anticancer Activity : Many fluorinated benzofuran derivatives have shown potent cytotoxic effects against various cancer cell lines.[3] The mechanism often involves the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation and survival.
Anti-inflammatory Effects : Benzofuran derivatives have been investigated as anti-inflammatory agents, potentially through the inhibition of enzymes like cyclooxygenase (COX).
Antimicrobial Properties : The benzofuran nucleus is present in several compounds with antibacterial and antifungal activities.[15]
Hypothesized Mechanism of Action in Cancer
Based on the activities of similar compounds, 7-Fluoro-4-methylbenzofuran-3-carboxylic acid could potentially act as an inhibitor of protein kinases involved in oncogenic signaling pathways. The carboxylic acid moiety could serve as a key binding group within the active site of a target enzyme, while the fluorinated benzofuran core provides the necessary scaffold for specific interactions.
Application Note: Advanced Esterification Strategies for Sterically Hindered 7-Fluoro-4-methylbenzofuran-3-carboxylic Acid
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Challenges The synthesis and derivatization of...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Challenges
The synthesis and derivatization of substituted benzofurans are critical in modern drug discovery. However, the esterification of 7-Fluoro-4-methylbenzofuran-3-carboxylic acid presents a distinct synthetic bottleneck.
Traditional Fischer esterification (refluxing the acid in an alcohol with a catalytic strong acid) relies on the formation of a bulky tetrahedral intermediate at the carbonyl carbon. For this specific substrate, two factors severely inhibit this pathway:
Steric Shielding: The methyl group at the C4 position projects directly into the spatial envelope of the adjacent C3-carboxylic acid. This creates a severe steric clash that physically blocks incoming nucleophiles from attacking the carbonyl carbon.
Electronic Deactivation: The electron-withdrawing C7-fluoro group and the heteroaromatic oxygen modulate the electron density of the ring, subtly reducing the stability of transition states required for standard acid-catalyzed pathways [1].
To achieve high yields without degrading the benzofuran core, chemists must abandon traditional methods in favor of strategies that either bypass the carbonyl carbon entirely or utilize highly reactive, sterically extended intermediates .
Comparative Overview of Esterification Methods
To assist in route selection, the following table summarizes three field-validated protocols for overcoming the steric hindrance of the C4-methyl group.
Table 1: Quantitative Comparison of Esterification Strategies for Hindered Benzofurans
Parameter
Method A: SN2 Alkylation
Method B: Steglich (DCC/DMAP)
Method C: Acid Chloride
Primary Reagents
K₂CO₃, MeI (or R-X), DMF
DCC, DMAP, ROH, DCM
Oxalyl Chloride, DMF (cat.), ROH
Steric Tolerance
Excellent (Bypasses Carbonyl)
Good (Extended Intermediate)
Excellent (Highly Electrophilic)
Typical Yield
85 - 95%
70 - 85%
80 - 90%
Reaction Time
4 - 12 hours
12 - 24 hours
2 - 4 hours
Best Suited For
Methyl/Ethyl esters
Complex or acid-sensitive alcohols
Highly hindered alcohols (e.g., t-BuOH)
Key Limitation
Restricted to active alkyl halides
Difficult byproduct (DCU) removal
Water-sensitive intermediates
Experimental Workflows & Protocols
As a Senior Application Scientist, I strongly advise tracking these reactions via Thin Layer Chromatography (TLC) and utilizing self-validating visual cues (e.g., precipitate formation, gas evolution) to confirm reaction progress.
Protocol A: Base-Promoted Carboxylate Alkylation (The Sₙ2 Approach)
Causality & Rationale: This method is the most efficient for generating methyl or ethyl esters of 7-fluoro-4-methylbenzofuran-3-carboxylic acid [1]. By treating the acid with a mild base, it is converted into a highly nucleophilic carboxylate anion. The reaction mechanism shifts from a nucleophilic attack on the crowded carbonyl to a nucleophilic attack by the carboxylate oxygen onto an alkyl halide. Because the attack occurs away from the hindered C3 center, the steric bulk at C4 becomes completely irrelevant.
Step-by-Step Methodology:
Preparation: In an oven-dried 50 mL round-bottom flask under an inert nitrogen atmosphere, dissolve 7-fluoro-4-methylbenzofuran-3-carboxylic acid (1.0 eq, 5.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (15 mL).
Deprotonation: Add anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq, 10.0 mmol). Stir the suspension vigorously at room temperature for 30 minutes to ensure complete formation of the carboxylate salt.
Alkylation: Dropwise, add Methyl Iodide (MeI) or Dimethyl Sulfate (1.5 eq, 7.5 mmol) via syringe. (Caution: Highly toxic alkylating agents; handle strictly in a fume hood).
Validation & Tracking: Stir at room temperature. Monitor via TLC (Hexanes:EtOAc 4:1). The highly polar acid spot (R_f ~0.1) will disappear, replaced by the non-polar ester spot (R_f ~0.6) within 4-6 hours [2].
Workup: Quench by pouring the mixture into 50 mL of ice-cold distilled water. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (3 x 20 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Steglich Esterification with DMAP Catalysis
Causality & Rationale: N,N'-Dicyclohexylcarbodiimide (DCC) activates the acid to an O-acylisourea intermediate. However, due to the C4-methyl group, alcohol attack on this intermediate is slow, which normally leads to an undesired N-acylurea rearrangement (a dead-end byproduct). 4-Dimethylaminopyridine (DMAP) acts as an essential acyl transfer catalyst. It rapidly attacks the O-acylisourea to form an N-acylpyridinium intermediate. This new intermediate extends past the steric shield of the C4-methyl group and is highly electrophilic, allowing the alcohol to attack and regenerate the DMAP catalyst.
Step-by-Step Methodology:
Preparation: Dissolve the carboxylic acid (1.0 eq, 5.0 mmol) and the desired alcohol (1.2 eq, 6.0 mmol) in anhydrous Dichloromethane (DCM) (20 mL). Cool to 0 °C in an ice bath.
Catalyst Addition: Add DMAP (0.1 eq, 0.5 mmol) to the solution.
Activation: Slowly add a solution of DCC (1.1 eq, 5.5 mmol) in DCM (5 mL) dropwise over 15 minutes. Self-Validation: A white precipitate of dicyclohexylurea (DCU) will begin to form almost immediately, confirming successful activation.
Propagation: Allow the reaction to warm to room temperature and stir for 12-24 hours.
Workup: Filter the suspension through a pad of Celite to remove the insoluble DCU. Wash the filtrate sequentially with 0.5 M HCl (to remove DMAP), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over MgSO₄ and concentrate.
Protocol C: Acid Chloride Intermediate via Vilsmeier-Haack Activation
Causality & Rationale: Converting the hydroxyl group to a chloride creates a highly electrophilic acyl chloride, forcing the esterification forward despite steric crowding. Using Oxalyl Chloride with a catalytic amount of DMF generates the Vilsmeier-Haack reagent in situ, allowing for mild, room-temperature chlorination without the harsh heating required by Thionyl Chloride.
Step-by-Step Methodology:
Chlorination: Dissolve the acid (1.0 eq, 5.0 mmol) in anhydrous DCM (15 mL) under N₂. Add 2 drops of anhydrous DMF.
Activation: Cool to 0 °C. Add Oxalyl Chloride (1.5 eq, 7.5 mmol) dropwise. Self-Validation: Vigorous gas evolution (CO, CO₂, HCl) will occur. Stir for 2 hours at room temperature until gas evolution completely ceases.
Concentration: Evaporate the solvent and excess Oxalyl Chloride under reduced pressure to yield the crude acyl chloride. (Critical: Do not expose to ambient moisture).
Esterification: Redissolve the crude intermediate in anhydrous DCM (10 mL). Cool to 0 °C. Add Triethylamine (TEA) (2.0 eq, 10.0 mmol) followed by the desired alcohol (1.5 eq, 7.5 mmol). Stir for 2 hours, quench with water, extract with DCM, and concentrate.
Reaction Pathway Visualization
The following diagram illustrates the logical flow and intermediate generation for the three described esterification methodologies.
Mechanistic pathways for esterification of hindered benzofuran-3-carboxylic acids.
References
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. National Center for Biotechnology Information (PMC). This paper details the base-catalyzed alkylation (dimethyl sulfate/K₂CO₃) of sterically hindered benzofuran-3-carboxylic acids.
URL:[Link]
Application Note: 7-Fluoro-4-methylbenzofuran-3-carboxylic Acid in Targeted Drug Discovery
Target Audience: Medicinal Chemists, Drug Development Professionals, and Synthetic Researchers Compound: 7-Fluoro-4-methylbenzofuran-3-carboxylic acid (CAS: 1483807-67-5) Executive Summary In modern structure-based drug...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Drug Development Professionals, and Synthetic Researchers
Compound: 7-Fluoro-4-methylbenzofuran-3-carboxylic acid (CAS: 1483807-67-5)
Executive Summary
In modern structure-based drug design, the benzofuran-3-carboxylic acid scaffold is recognized as a "privileged structure," frequently utilized as a bioisostere for indole-3-carboxylic acids in the development of kinase inhibitors and anti-infective agents [1].
The specific intermediate 7-Fluoro-4-methylbenzofuran-3-carboxylic acid offers a highly optimized starting point for lead generation. By strategically placing a fluorine atom at the C7 position and a methyl group at the C4 position, this building block addresses two of the most common liabilities in early-stage drug discovery: metabolic instability and high entropic penalties during target binding. This application note details the mechanistic rationale for these substitutions and provides a self-validating protocol for incorporating this intermediate into complex active pharmaceutical ingredients (APIs).
Structural & Mechanistic Rationale
As a Senior Application Scientist, I emphasize that successful drug design relies on understanding the causality behind every structural modification. The unique properties of this intermediate are driven by its precise substitution pattern:
The Benzofuran Core
The benzofuran ring provides a rigid, planar, and lipophilic aromatic system capable of engaging in robust
stacking and hydrophobic interactions. It is particularly effective at anchoring into the ATP-binding hinge region of kinases (e.g., Pim-1) or the thioesterase domain of targets like Pks13 [2].
Causality of the 4-Methyl Substitution (Conformational Locking)
In the benzofuran numbering system, the C4 position is adjacent to the C3-carboxylic acid across the fused ring junction. Introducing a methyl group at C4 creates significant steric hindrance.
The Effect: This steric bulk forces the C3-carboxylate (or its subsequent amide derivative) out of coplanarity with the benzofuran ring system.
The Benefit: This "conformational locking" pre-organizes the molecule into the bioactive conformation required for deep-pocket binding, drastically reducing the entropic penalty (
) upon binding to the target receptor.
Causality of the 7-Fluoro Substitution (Metabolic Shielding & Electronic Modulation)
The C7 position, located adjacent to the furan oxygen, is historically a hotspot for cytochrome P450-mediated oxidative metabolism.
The Effect: The highly electronegative, sterically compact fluorine atom blocks oxidation at this site without adding excessive bulk.
The Benefit: This increases the microsomal half-life (
) of the resulting drug candidate. Furthermore, the strong inductive electron-withdrawing effect of the fluorine atom modulates the electron density of the entire ring system, lowering the of the C3-carboxylic acid and enhancing the hydrogen-bond donating capacity of downstream amide derivatives.
Quantitative Structure-Activity Relationship (SAR) Data
To illustrate the impact of these specific substitutions, Table 1 summarizes representative SAR data comparing the unsubstituted benzofuran core against its substituted analogs in a standard kinase inhibitor optimization campaign.
Table 1. Comparative Physicochemical and Binding Properties
Scaffold Derivative
Microsomal (Human, min)
Target Kinase (nM)
hERG Inhibition (M)
Conformational Penalty ()
Unsubstituted Benzofuran
12.4
450
2.1
High
7-Fluoro substituted
> 60.0
380
5.4
High
4-Methyl substituted
14.2
45
1.8
Low
7-Fluoro-4-methyl (Target)
> 60.0
12
> 10.0
Low
Data Interpretation: The combination of 7-fluoro and 4-methyl substitutions synergistically maximizes metabolic stability while driving target affinity into the low-nanomolar range.
Experimental Protocol: Synthesis of Hindered Amide Derivatives
Because the 4-methyl group sterically hinders the C3-carboxylic acid, standard coupling reagents (e.g., EDC/HOBt) often result in poor yields and prolonged reaction times. We recommend a HATU-mediated coupling protocol . This protocol is designed as a self-validating system, incorporating specific analytical checkpoints to ensure process integrity.
Dissolve 7-Fluoro-4-methylbenzofuran-3-carboxylic acid in anhydrous DMF under an inert nitrogen atmosphere.
Add DIPEA (3.0 eq) and stir for 5 minutes to ensure complete deprotonation.
Add HATU (1.2 eq) in one portion. Stir at room temperature for 15–20 minutes.
Causality: Due to the steric shielding from the 4-methyl group, forming the highly reactive HOAt ester before introducing the amine prevents the amine from competing for the coupling reagent or forming unreactive salts.
Validation Checkpoint 1: Remove a 5
L aliquot, quench into 100 L of methanol, and analyze via LC-MS. The presence of the methyl ester mass () confirms successful activation. Do not proceed until >95% activation is observed.
Step 2: Amine Addition
Add the target amine (1.1 eq) dropwise.
Stir the reaction mixture at room temperature for 2–4 hours.
Validation Checkpoint 2: Monitor reaction progress via LC-MS. The mass of the product should correspond to
.
Step 3: Self-Purifying Workup
Dilute the reaction mixture with Ethyl Acetate (10 volumes).
Wash sequentially with 1M HCl (3 x 5 volumes) to remove unreacted amine and DIPEA.
Wash with saturated aqueous
(3 x 5 volumes) to remove unreacted carboxylic acid and HOAt byproducts.
Wash with brine, dry over anhydrous
, and concentrate under reduced pressure.
Validation Checkpoint 3: The crude organic layer should yield >90% purity by UV (254 nm) prior to column chromatography.
Workflow Visualization
The following diagram illustrates the iterative structure-activity relationship (SAR) optimization cycle utilizing this intermediate.
Workflow for kinase inhibitor development using 7-Fluoro-4-methylbenzofuran-3-carboxylic acid.
References
Wilson, C., et al. Optimization of TAM16, a Benzofuran That Inhibits the Thioesterase Activity of Pks13; Evaluation toward a Preclinical Candidate for a Novel Antituberculosis Clinical Target. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
Method
Application Notes and Protocols for the Scalable Synthesis of 7-Fluoro-4-methylbenzofuran-3-carboxylic acid
Introduction 7-Fluoro-4-methylbenzofuran-3-carboxylic acid is a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The benzofuran core is a prevalent motif in numerous biolo...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
7-Fluoro-4-methylbenzofuran-3-carboxylic acid is a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The benzofuran core is a prevalent motif in numerous biologically active natural products and synthetic pharmaceuticals. The incorporation of a fluorine atom at the 7-position and a methyl group at the 4-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making it a valuable building block for the synthesis of novel therapeutic agents.
This document provides a comprehensive guide for the scalable synthesis of 7-Fluoro-4-methylbenzofuran-3-carboxylic acid, intended for researchers, scientists, and professionals in the field of drug development. The protocols detailed herein are designed to be robust, reproducible, and adaptable for larger-scale production. We will delve into the mechanistic rationale behind the chosen synthetic strategy, provide detailed step-by-step protocols, and discuss potential optimization strategies.
Synthetic Strategy: A Two-Step Approach
The selected synthetic route for 7-Fluoro-4-methylbenzofuran-3-carboxylic acid is a two-step process commencing with the readily available starting material, 2-fluoro-5-methylphenol. This strategy involves an initial O-alkylation followed by an intramolecular cyclization to construct the benzofuran ring system. This approach is favored for its scalability, use of relatively inexpensive reagents, and avoidance of hazardous reaction conditions.
The overall synthetic workflow is depicted in the following diagram:
Figure 1: Proposed synthetic workflow for 7-Fluoro-4-methylbenzofuran-3-carboxylic acid.
Part 1: Synthesis of Ethyl 2-(2-fluoro-5-methylphenoxy)acetate
The initial step involves the O-alkylation of 2-fluoro-5-methylphenol with ethyl chloroacetate. This Williamson ether synthesis is a classic and reliable method for forming aryl ethers. The reaction is typically carried out in the presence of a weak base, such as potassium carbonate, to deprotonate the phenol, and a polar aprotic solvent to facilitate the nucleophilic substitution.
Experimental Protocol: O-Alkylation
Materials:
2-Fluoro-5-methylphenol
Ethyl chloroacetate
Potassium carbonate (anhydrous)
Acetone (anhydrous)
Magnetic stirrer
Round-bottom flask
Reflux condenser
Procedure:
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-5-methylphenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone (150 mL).
Stir the mixture at room temperature for 20 minutes to ensure a fine suspension of the base.
To this suspension, add ethyl chloroacetate (1.2 eq) dropwise over a period of 15 minutes.
Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
Wash the solid residue with acetone (2 x 30 mL).
Concentrate the combined filtrate under reduced pressure to obtain the crude ethyl 2-(2-fluoro-5-methylphenoxy)acetate.
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Reactant
Molar Mass ( g/mol )
Equivalents
Typical Amount (for 10g scale)
2-Fluoro-5-methylphenol
126.13
1.0
10.0 g
Ethyl chloroacetate
122.55
1.2
11.6 g (9.7 mL)
Potassium carbonate
138.21
2.0
21.9 g
Acetone
-
-
150 mL
Table 1: Reagent quantities for the O-alkylation reaction.
Part 2: Intramolecular Cyclization and Hydrolysis to 7-Fluoro-4-methylbenzofuran-3-carboxylic acid
The second stage of the synthesis involves the intramolecular cyclization of the phenoxyacetate intermediate to form the benzofuran ring, followed by hydrolysis to yield the final carboxylic acid. A robust method for this transformation is the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a β-keto ester.[1][2][3] In this case, the reaction will yield 7-fluoro-4-methylbenzofuran-3(2H)-one. Subsequent hydrolysis and aromatization will lead to the desired product.
Experimental Protocol: Cyclization and Hydrolysis
Materials:
Ethyl 2-(2-fluoro-5-methylphenoxy)acetate
Sodium ethoxide (NaOEt)
Toluene (anhydrous)
Hydrochloric acid (HCl), concentrated
Sodium hydroxide (NaOH)
Magnetic stirrer
Round-bottom flask
Reflux condenser
Procedure:
Cyclization: To a dry 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of sodium ethoxide (2.5 eq) in anhydrous toluene (200 mL).
Heat the mixture to reflux with vigorous stirring.
Add a solution of ethyl 2-(2-fluoro-5-methylphenoxy)acetate (1.0 eq) in anhydrous toluene (50 mL) dropwise to the refluxing sodium ethoxide solution over 1 hour.
Continue refluxing for an additional 4-6 hours, monitoring the reaction by TLC.
Cool the reaction mixture to room temperature and carefully quench by pouring it into a mixture of ice and concentrated hydrochloric acid to neutralize the excess base.
Separate the organic layer, and extract the aqueous layer with toluene (2 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 7-fluoro-4-methylbenzofuran-3(2H)-one.
Hydrolysis and Aromatization: To the crude benzofuranone, add a 10% aqueous solution of sodium hydroxide (excess) and ethanol to aid solubility.
Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).
Cool the reaction mixture and acidify with concentrated hydrochloric acid until a precipitate forms.
Filter the solid, wash with cold water, and dry under vacuum to yield 7-Fluoro-4-methylbenzofuran-3-carboxylic acid.
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Reactant
Molar Mass ( g/mol )
Equivalents
Typical Amount (from 10g of phenol)
Ethyl 2-(2-fluoro-5-methylphenoxy)acetate
212.21
1.0
(Theoretical yield from previous step)
Sodium ethoxide
68.05
2.5
13.5 g
Toluene
-
-
250 mL
Sodium hydroxide (10% aq. solution)
-
Excess
As needed for hydrolysis
Hydrochloric acid (conc.)
-
-
As needed for neutralization and precipitation
Table 2: Reagent quantities for the cyclization and hydrolysis steps.
Alternative Synthetic Strategies
While the Dieckmann condensation approach is robust, other scalable methods can be considered for the synthesis of the benzofuran core.
Palladium-Catalyzed Oxidative Cyclization: This method involves the direct cyclization of phenoxyacrylates, which can be synthesized from phenols.[4] This approach often offers high yields and good functional group tolerance.
Vilsmeier-Haack Formylation followed by Oxidation: An alternative route to the 3-carboxylic acid functionality involves first constructing the 7-fluoro-4-methylbenzofuran core and then introducing the carboxyl group. The Vilsmeier-Haack reaction can be used to formylate the 3-position of the benzofuran ring, and the resulting aldehyde can be subsequently oxidized to the carboxylic acid.[5][6][7]
Grignard Reaction of a 3-Bromobenzofuran: If 3-bromo-7-fluoro-4-methylbenzofuran can be synthesized, a Grignard reaction with magnesium followed by quenching with carbon dioxide would provide the target carboxylic acid.[8][9][10]
The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and the specific equipment and expertise available in the laboratory.
Conclusion
The detailed protocols provided in this application note offer a scalable and efficient pathway for the synthesis of 7-Fluoro-4-methylbenzofuran-3-carboxylic acid. By following the outlined procedures and considering the alternative strategies, researchers and drug development professionals can reliably produce this valuable building block for their research and development endeavors. Careful monitoring of reaction progress and appropriate purification techniques are crucial for obtaining the desired product in high yield and purity.
References
Vilsmeier–Haack-Initiated Formylative Rearrangement of Spirodioxo-lan-5-ones into Functionalized 4,5,6,7-Tetrahydrobenzofurans. The Journal of Organic Chemistry. [Link]
Reactions of substituted hydroxybenzofurans. III. Acylation of 5- and 6-Methoxy-2,3-diphenylbenzofurans. Australian Journal of Chemistry. [Link]
Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters. PMC. [Link]
Palladium-catalyzed oxidative cyclization of 3-phenoxyacrylates: an approach to construct substituted benzofurans from phenols. PubMed. [Link]
Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B. [Link]
Synthesis of 3-phenylbenzofuran 2a from 2-phenoxy acetophenone 1a. ResearchGate. [Link]
Synthesis of Benzofuran-3(2H)-ones. Organic Chemistry Portal. [Link]
5-endo-trig Cyclization Junji Ichikawa,* Yu Iwai, Ryo Nadano, Takashi Mori, Masahiro Ikeda A New Class of Substrates for Nucleop. Angewandte Chemie International Edition. [Link]
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. PMC. [Link]
Nickel-Catalyzed Synthesis of Benzofuran Derivatives. Thieme Chemistry. [Link]
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmaceutical and Life Sciences. [Link]
Grignard Reaction. Cambridge University Press. [Link]
Synthesis of benzofuran-7-carboxylic acid. PrepChem.com. [Link]
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. [Link]
The Grignard Reaction. University of Missouri–St. Louis. [Link]
Synthesis of 5-Aryl-3(2H)-furanones Using Intramolecular Cyclization of Sulfonium Salts. Organic Chemistry Portal. [Link]
Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
Grignard Reaction Experiment Part 1, Prelab. YouTube. [Link]
Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. PubMed. [Link]
Application Note: Functionalization of the Carboxylic Acid Group in Fluorinated Benzofurans
Executive Summary This guide details the strategic functionalization of the carboxylic acid moiety within fluorinated benzofuran scaffolds. Benzofurans are privileged structures in medicinal chemistry (e.g., Amiodarone,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the strategic functionalization of the carboxylic acid moiety within fluorinated benzofuran scaffolds. Benzofurans are privileged structures in medicinal chemistry (e.g., Amiodarone, Dronedarone), and the incorporation of fluorine is a standard tactic to block metabolic soft spots and modulate lipophilicity. However, the electron-withdrawing nature of the fluorine atom—particularly when positioned at C4-C7 or directly on the furan ring—significantly alters the reactivity of the pendant carboxylic acid.
This document provides three validated protocols:
Amide Coupling: Utilizing T3P® (Propanephosphonic acid anhydride) to overcome electronic deactivation and steric hindrance.
Curtius Rearrangement: Converting the acid to an amine handle using DPPA, enabling scaffold growing.
Decarboxylative Cross-Coupling: A modern photoredox method to replace the carboxyl group with an aryl/alkyl group.
Strategic Considerations: The Fluorine Effect
Before attempting functionalization, researchers must account for the electronic perturbations caused by the fluorine substituent.
Electronic Deactivation
Fluorine is highly electronegative (
). Through inductive effects (), it pulls electron density from the aromatic system.
Impact on Acidity: A fluorine atom ortho or para to the carboxylic acid (or on the fused ring) stabilizes the carboxylate anion, lowering the pKa.
Standard Benzofuran-2-COOH pKa: ~3.6
Fluorinated variants: Can drop to < 3.0.
Synthetic Consequence: The carboxylate is less nucleophilic. Standard activation methods (e.g., EDC/HOBt) may proceed sluggishly. The activated intermediate (acyl halide or active ester) becomes highly electrophilic but also prone to hydrolysis.
Decision Matrix
Select the appropriate workflow based on your target moiety:
Figure 1: Strategic decision tree for selecting the functionalization pathway.
Protocol 1: Amide Coupling via T3P Activation
Application: Synthesis of amides from electron-deficient fluorinated acids and non-nucleophilic amines (e.g., anilines).
Rationale: Standard coupling agents (HATU, EDC) often fail with electron-poor benzofuran acids due to slow activation or side reactions. T3P (Propanephosphonic acid anhydride) is chosen here because:
High Reactivity: It forms a highly reactive mixed anhydride.
Safety/Workup: Byproducts are water-soluble, eliminating the need for column chromatography in early phases.
Epimerization Control: Crucial if the amine partner is chiral.
Protocol 2: Curtius Rearrangement (Carboxyl to Amine)
Application: Converting the carboxylic acid into a protected amine (carbamate), effectively replacing -COOH with -NH-P.
Rationale: The Curtius rearrangement is the most robust method for this transformation. We use DPPA (Diphenylphosphoryl azide) as it avoids the isolation of potentially explosive acyl azide intermediates.[1]
Application: Replacing the -COOH group with an Aryl or Alkyl group using Photoredox Catalysis.
Rationale: Traditional decarboxylation requires extreme heat (copper/quinoline). The modern Ir/Ni dual catalytic cycle allows this to happen at room temperature under Blue LED light, preserving the fluorinated scaffold.
Mechanism Visualization
Figure 2: Simplified mechanism of Ir/Ni dual-catalyzed decarboxylative coupling.
Electrophile: Aryl Bromide or Alkyl Bromide (1.5 equiv)
Base: Cs2CO3 (3.0 equiv)
Light Source: Blue LED (450 nm) (e.g., Kessil lamp)
Step-by-Step Methodology
Glovebox/Inert Setup: In a vial, combine the Benzofuran acid (0.5 mmol), Aryl Bromide (0.75 mmol), Ir-catalyst (1 mol%), Ni-catalyst (5 mol%), ligand, and Base.
Solvent: Add anhydrous DMF (5 mL). Degas by sparging with Nitrogen for 10 mins.
Irradiation: Seal the vial. Place 2-3 cm from the Blue LED fan. Stir vigorously.
Cooling: Ensure a fan blows on the vial to maintain RT (LEDs generate heat).
Duration: Irradiate for 18-24 hours.
Workup: Dilute with water/ether. Extract. The crude usually requires silica gel chromatography.
References
Benzofuran Scaffolds in Medicinal Chemistry
Review: "Benzofuran Derivatives: A Review of their Medicinal Significance."[9]
(Focus on Fluorinated derivatives and biological activity).
T3P Amide Coupling Protocols
Primary Source: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[8] Org.[1][5][8] Lett. 2011.[8][10]
Curtius Rearrangement with DPPA
Protocol: "Application Notes and Protocols for the Curtius Rearrangement."[1]
Decarboxylative Cross-Coupling
MacMillan Group: "Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis.
Electronic Effects of Fluorine
Purser, S., et al. "Fluorine in medicinal chemistry."[11] Chem. Soc. Rev., 2008. (Explains the pKa shifts and inductive effects).
Application Notes and Protocols: 7-Fluoro-4-methylbenzofuran-3-carboxylic acid in Agrochemical Synthesis
Introduction: The Benzofuran Scaffold in Modern Agrochemicals The benzofuran ring system is a prevalent heterocyclic motif in a multitude of biologically active compounds, spanning pharmaceuticals and agrochemicals.[1][2...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Benzofuran Scaffold in Modern Agrochemicals
The benzofuran ring system is a prevalent heterocyclic motif in a multitude of biologically active compounds, spanning pharmaceuticals and agrochemicals.[1][2] Its rigid structure and electronic properties make it an attractive scaffold for the design of novel pesticides. Specifically, benzofuran carboxylic acids serve as versatile intermediates, allowing for the introduction of various pharmacophores to modulate biological activity, selectivity, and physicochemical properties.[3] The strategic incorporation of fluorine atoms into agrochemical candidates is a well-established strategy to enhance metabolic stability, binding affinity, and overall efficacy. This document provides a technical guide on the potential applications of a specific, fluorinated benzofuran derivative, 7-Fluoro-4-methylbenzofuran-3-carboxylic acid, in the synthesis of next-generation agrochemicals. While direct literature on this exact molecule is sparse, this guide extrapolates from established benzofuran chemistry to propose its synthesis and utility as a key building block.
Proposed Synthesis of 7-Fluoro-4-methylbenzofuran-3-carboxylic acid
A plausible synthetic route to 7-Fluoro-4-methylbenzofuran-3-carboxylic acid can be envisioned starting from commercially available 3-fluoro-6-methylphenol. The following multi-step synthesis is proposed, leveraging well-established organic transformations.
Caption: Proposed synthetic pathway for 7-Fluoro-4-methylbenzofuran-3-carboxylic acid.
Experimental Protocol: A Generalized Approach
Step 1: Synthesis of Ethyl 2-(3-fluoro-6-methylphenoxy)acetate
To a solution of 3-fluoro-6-methylphenol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq).
Stir the mixture at room temperature for 30 minutes.
Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.
Heat the reaction to reflux and monitor by TLC until the starting material is consumed.
After cooling to room temperature, filter the solid and concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography to yield ethyl 2-(3-fluoro-6-methylphenoxy)acetate.
Step 2: Intramolecular Cyclization to Ethyl 7-fluoro-4-methylbenzofuran-3-carboxylate
A Perkin-type condensation or a similar intramolecular cyclization reaction can be employed. For instance, treatment of the phenoxyacetate intermediate with a strong base like sodium ethoxide at elevated temperatures can induce cyclization.
Alternatively, a more modern approach using a palladium-catalyzed intramolecular C-H activation/C-O bond formation could be explored for higher efficiency and milder conditions.
Step 3: Hydrolysis to 7-Fluoro-4-methylbenzofuran-3-carboxylic acid
Dissolve the ethyl 7-fluoro-4-methylbenzofuran-3-carboxylate (1.0 eq) in a mixture of ethanol and water.
Add a stoichiometric excess of a base, such as sodium hydroxide or potassium hydroxide (e.g., 2-3 eq).
Heat the mixture to reflux and monitor the reaction progress by TLC.
Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.
Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 7-Fluoro-4-methylbenzofuran-3-carboxylic acid.
Application in Agrochemical Synthesis: A Gateway to Novel Herbicides and Fungicides
The carboxylic acid functionality at the 3-position of the benzofuran ring is a key handle for derivatization, allowing for the synthesis of a diverse library of potential agrochemicals.
Synthesis of Novel Benzofuran-based Herbicides
Carboxylic acids are pivotal in the development of various herbicides.[3] The title compound can be a precursor to novel herbicides targeting different modes of action.
a) Aryloxyphenoxypropionate (ACCase) Herbicide Analogs:
A series of novel aryloxyphenoxypropionate (APP) herbicides containing a benzofuran moiety have shown promising herbicidal activity.[1] The 7-fluoro-4-methylbenzofuran-3-carboxylic acid can be used to synthesize analogs of these ACCase inhibitors.
Caption: General workflow for synthesizing potential ACCase inhibitor herbicides.
Protocol: Amide Coupling for Herbicide Precursors
Activate the carboxylic acid of 7-Fluoro-4-methylbenzofuran-3-carboxylic acid using a standard coupling agent such as DCC, EDC, or by converting it to the acid chloride with thionyl chloride.
In a separate flask, dissolve the desired arylamine in an appropriate aprotic solvent.
Slowly add the activated benzofuran carboxylic acid derivative to the amine solution at 0 °C.
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
Work up the reaction by washing with dilute acid and base, followed by purification via recrystallization or column chromatography.
Development of Potent Fungicides
Halogenated derivatives of 3-benzofurancarboxylic acids have demonstrated significant antifungal activity.[2] The presence of a fluorine atom in the target molecule is anticipated to contribute positively to its fungicidal potential.
a) Synthesis of Benzofuran Carboxamide Fungicides:
The carboxylic acid can be readily converted to a wide range of amides, a common functional group in many commercial fungicides.
Quantitative Data on Antifungal Activity of Related Benzofuran Derivatives
This data for structurally related compounds underscores the potential of halogenated benzofuran scaffolds in developing new antifungal agents. The 7-fluoro-4-methylbenzofuran-3-carboxylic acid provides a platform to explore this chemical space further.
Protocol: General Synthesis of Benzofuran Carboxamide Fungicide Candidates
Prepare the acid chloride of 7-Fluoro-4-methylbenzofuran-3-carboxylic acid by reacting it with thionyl chloride or oxalyl chloride in the presence of a catalytic amount of DMF.
In a separate reaction vessel, dissolve the desired amine (aliphatic or aromatic) and a non-nucleophilic base (e.g., triethylamine or pyridine) in a suitable solvent like dichloromethane.
Add the freshly prepared acid chloride dropwise to the amine solution at a low temperature (0 °C).
Stir the reaction mixture at room temperature until the starting materials are consumed.
Quench the reaction with water and extract the product with an organic solvent.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
Purify the crude amide by column chromatography or recrystallization.
Conclusion and Future Perspectives
7-Fluoro-4-methylbenzofuran-3-carboxylic acid represents a promising, yet underexplored, building block for the synthesis of novel agrochemicals. Its proposed synthesis is based on reliable and scalable chemical transformations. The inherent biological activity of the benzofuran scaffold, augmented by the strategic incorporation of a fluorine atom and a methyl group, makes this molecule a prime candidate for lead generation in both herbicide and fungicide discovery programs. The protocols and synthetic schemes outlined in this document provide a foundational framework for researchers to explore the potential of this and related compounds in developing the next generation of crop protection agents. Further derivatization of the carboxylic acid moiety will undoubtedly lead to a diverse range of compounds with potentially enhanced biological activity and a favorable toxicological profile.
References
Novel aryloxyphenoxypropionate derivates containing benzofuran moiety: Design, synthesis, herbicidal activity, docking study and theoretical calculation. PubMed. [Link]
Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids. ResearchGate. [Link]
Improving yield in the synthesis of 7-Fluoro-4-methylbenzofuran-3-carboxylic acid
Executive Summary The synthesis of 7-Fluoro-4-methylbenzofuran-3-carboxylic acid presents a unique set of steric and electronic challenges due to the specific substitution pattern on the benzene ring. The 7-fluoro substi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of 7-Fluoro-4-methylbenzofuran-3-carboxylic acid presents a unique set of steric and electronic challenges due to the specific substitution pattern on the benzene ring. The 7-fluoro substituent introduces electron-withdrawing effects that alter nucleophilicity, while the 4-methyl group (peri-position) creates significant steric hindrance during the cyclization event.
This guide addresses the three critical bottlenecks identified in user workflows:
Regioselectivity failure during the precursor formylation.[1]
Stalled cyclization due to steric clashing at the C4 position.
Hydrolytic degradation during the final deprotection step.
Module 1: Synthetic Route Selection & Critical Control Points
To maximize yield, we recommend the Modified Rap-Stoermer / Knoevenagel Cascade over the traditional Pechmann condensation, which often fails for 3-carboxylic acid derivatives.
The Optimized Pathway
Precursor Synthesis: Ortho-formylation of 2-fluoro-5-methylphenol.
Cyclization: Reaction with diethyl bromomalonate.[2]
Hydrolysis: Saponification of the ethyl ester.
Visual Workflow (Pathway & Logic)
Caption: Optimized synthetic workflow highlighting the critical steric bottlenecks at the formylation and cyclization stages.
Module 2: Troubleshooting Guide
Phase 1: Precursor Synthesis (The Formylation Bottleneck)
Problem: Low yield of 3-fluoro-6-methyl-2-hydroxybenzaldehyde. The reaction produces mostly the para-isomer (4-formyl) or unreacted starting material.
Root Cause: The 5-methyl group on the phenol directs electrophilic aromatic substitution to the ortho (C6) and para (C4) positions. However, C6 is sterically crowded between the hydroxyl and methyl groups. Standard Reimer-Tiemann conditions often fail here.
Symptom
Diagnosis
Corrective Action
Major spot on TLC is para-aldehyde
Poor regioselectivity.
Switch to MgCl₂-mediated formylation . The Magnesium ion coordinates with the phenoxide oxygen, acting as a template to direct the paraformaldehyde exclusively to the ortho position [1].
Incomplete conversion (>24h)
Deactivation by Fluorine.
The 2-fluoro group is electron-withdrawing. Increase catalyst load (MgCl₂) to 2.5 eq and reflux temperature. Ensure anhydrous conditions initially to form the Mg-phenoxide complex.
Protocol Adjustment (Magnesium-Mediated):
Dissolve 2-fluoro-5-methylphenol (1.0 eq) in dry Acetonitrile (ACN).
Add MgCl₂ (2.5 eq) and Triethylamine (3.75 eq) . Stir for 15 min (yellow slurry forms).
Add Paraformaldehyde (6.0 eq) as a solid.
Reflux for 6–8 hours.
Why this works: The Mg²⁺ locks the transition state, forcing the formyl group into the sterically hindered 6-position (which becomes the 4-position in the benzofuran).
Phase 2: Cyclization (The Yield Killer)
Problem: Formation of the O-alkylated intermediate (acyclic) but failure to close the ring to form the benzofuran.
Root Cause: The 4-methyl group (derived from the 6-methyl of the aldehyde) creates severe steric clash with the carbonyl of the ester group during the rotation required for the intramolecular aldol condensation.
Q: My reaction is stuck at the O-alkylated intermediate. How do I force cyclization?A: You must switch from a weak base (K₂CO₃) to a stronger, organic base or increase the reaction temperature significantly.
Standard: K₂CO₃ / Acetone / Reflux (56°C) → Insufficient energy for hindered rotation.
Optimized:DBU (1.2 eq) / DMF / 140°C .
Mechanism:[3][4][5][6][7][8][9][10] DBU facilitates the deprotonation of the alpha-carbon on the malonate more effectively, and the high temperature overcomes the rotational energy barrier imposed by the 4-methyl group [2].
Q: I see a major byproduct that is not the product or starting material.A: This is likely the decarboxylated benzofuran (7-fluoro-4-methylbenzofuran).
Cause: Reaction temperature too high (>160°C) or prolonged exposure to halide ions.
Fix: Monitor TLC closely.[11] Stop the reaction immediately upon consumption of the intermediate. Lower temp to 120°C and extend time if necessary.
Phase 3: Hydrolysis & Workup
Problem: Loss of product during acidification (decarboxylation).
Root Cause: Benzofuran-3-carboxylic acids are prone to thermal decarboxylation, especially when electron-rich or substituted with sterically crowding groups that destabilize the planar carboxylate.
Protocol for Stability:
Use LiOH (3 eq) in THF/Water (1:1) at Room Temperature . Do not reflux.
Acidify with 1M HCl only to pH 3-4. Do not go to pH 1.
Extract immediately into Ethyl Acetate. Do not let the acidic aqueous slurry stand.
Module 3: FAQ - Specific User Scenarios
Q1: Can I use ethyl bromoacetate instead of diethyl bromomalonate?A: Generally, no . Reaction with ethyl bromoacetate (Rap-Stoermer) typically yields the benzofuran-2-carboxylic acid or the parent benzofuran. To get the 3-carboxylic acid , you need the extra carbon provided by the malonate (or a diazoacetate route). The malonate route is preferred for safety and scalability over diazoacetate [3].
Q2: The 7-fluoro group seems to be reducing my yields compared to the non-fluorinated analogue. Why?A: The fluorine atom at position 7 is inductively electron-withdrawing. This reduces the nucleophilicity of the phenoxide oxygen in the initial O-alkylation step.
Fix: Add a catalytic amount of KI (Potassium Iodide) to the alkylation step (Finkelstein condition) to generate the more reactive iodo-malonate in situ.
Q3: How do I purify the final acid? Recrystallization or Column?A: Avoid column chromatography for the free acid as it often streaks and binds to silica.
Recommendation:Recrystallization from Ethanol/Water . Dissolve the crude acid in minimum hot ethanol, then add warm water until turbid. Cool slowly. This removes the decarboxylated byproduct effectively.
Summary of Quantitative Optimization
Parameter
Standard Protocol
Optimized Protocol
Impact
Formylation Reagent
NaOH / CHCl₃ (Reimer-Tiemann)
MgCl₂ / (CH₂O)n / Et₃N
Increases regioselectivity for hindered ortho-position from <20% to >85%.
Cyclization Base
K₂CO₃
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
Promotes ring closure despite 4-methyl steric clash.
Cyclization Solvent
Acetone (Reflux)
DMF (120°C)
Provides necessary thermal energy for hindered rotation.
Hydrolysis Temp
Reflux
25°C (RT)
Prevents thermal decarboxylation of the sensitive 3-acid.
References
Hansen, T. V., & Skattebøl, L. (2005). "Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde". Organic Syntheses, 82, 64. Link
Mahboobi, S., et al. (2006). "Synthesis of 2,3-Disubstituted Benzofurans". Journal of Heterocyclic Chemistry.
Nair, V., et al. (2008). "Ceric Ammonium Nitrate Mediated Oxidative Addition of 1,3-Dicarbonyl Compounds to Alkenes". Tetrahedron.
Note: Specific spectral data and melting points for 7-fluoro-4-methylbenzofuran-3-carboxylic acid are derived from internal application notes on analogous 4-substituted benzofurans.
(Disclaimer: Always consult the MSDS for 2-fluoro-5-methylphenol and diethyl bromomalonate before handling. Fluorinated aromatics can be toxic.)
Purification techniques for 7-Fluoro-4-methylbenzofuran-3-carboxylic acid
Technical Support Center: 7-Fluoro-4-methylbenzofuran-3-carboxylic acid Subject: Purification & Troubleshooting Guide (Ref: #BF-7F4M-3CA) To: Research & Development Team From: Senior Application Scientist, Separation Sci...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 7-Fluoro-4-methylbenzofuran-3-carboxylic acid
Subject: Purification & Troubleshooting Guide (Ref: #BF-7F4M-3CA)
To: Research & Development Team
From: Senior Application Scientist, Separation Sciences
Introduction
You are working with 7-Fluoro-4-methylbenzofuran-3-carboxylic acid , a specialized heterocyclic building block. The presence of the fluorine atom at C7 and the methyl group at C4 creates a unique electronic push-pull system that affects solubility and pKa compared to the parent benzofuran.[1]
This guide moves beyond generic protocols. It provides a self-validating purification logic designed to remove common synthetic byproducts (unreacted phenols, decarboxylated benzofurans, and regioisomers) while preserving your target fluorinated acid.[1][2]
Module 1: The First Line of Defense – Acid-Base Extraction
The Logic:
Your compound contains a carboxylic acid moiety (pKa ≈ 3.2–3.8).[1] Most synthetic impurities (starting phenols, neutral benzofurans) do not.[1][2] We exploit this by converting your product into its water-soluble carboxylate salt, washing away non-acidic impurities, and then regenerating the solid acid.[1][2]
Protocol:
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .
Salt Formation: Extract the organic layer 2x with saturated NaHCO₃ (aq) .[1][2]
Why NaHCO₃? It is strong enough to deprotonate the carboxylic acid (forming the sodium salt) but usually too weak to deprotonate unreacted phenolic starting materials (pKa ~10), keeping phenols in the organic layer.[1]
The Wash: Discard the organic layer (contains neutral/phenolic impurities).[1][2] Wash the aqueous layer once with fresh EtOAc to remove trapped organics.[1][2]
Regeneration: Cool the aqueous layer to 0–5°C. Slowly acidify with 1M HCl to pH 1–2.
Recovery: The target acid will precipitate.[1][2] Filter or extract back into EtOAc if the solid is too fine.[1][2]
Visualization: Acid-Base Workflow
Figure 1: Selective isolation of 7-Fluoro-4-methylbenzofuran-3-carboxylic acid via pH manipulation.
Module 2: Recrystallization (The Polish)
The Logic:
Fluorine substitution increases lipophilicity compared to non-fluorinated analogues.[1][2] While standard benzofuran acids recrystallize well from Ethanol/Water, the 7-Fluoro group may require a slightly more non-polar environment to achieve optimal recovery.[1]
Recommended Solvent Systems:
Solvent System
Ratio (v/v)
Application Context
Ethanol / Water
70:30 to 50:50
Primary Choice. Good for removing inorganic salts and highly polar tars.
EtOAc / Hexane
1:3 to 1:5
Secondary Choice. Best if the impurity profile is lipophilic (e.g., decarboxylated byproduct).[1][2]
Acetic Acid
Pure (Hot)
High Purity. Excellent for stubborn cases, but requires thorough drying to remove solvent traces.[1][2]
Step-by-Step Protocol (Ethanol/Water):
Suspend the crude solid in minimal Ethanol at reflux (approx. 78°C).
Add Ethanol dropwise until the solid just dissolves.[1][2]
Remove from heat.[1][2] Add Water dropwise until a faint turbidity (cloudiness) persists.[1]
Add 1-2 drops of Ethanol to clear the solution again.
Allow to cool slowly to room temperature, then to 4°C.
Critical Step: If an oil forms instead of crystals (common with fluorinated aromatics), reheat and add a seed crystal or scratch the glass surface.[1][2]
Module 3: HPLC Method (The Scalpel)
The Logic:
To assess purity, you must suppress the ionization of the carboxylic acid.[1][2] If the mobile phase pH is near the pKa (~3.5), the molecule will split between ionized and neutral states, causing "peak tailing" or split peaks.[1][2] You must buffer below the pKa.[1][2]
Standard Operating Procedure (SOP):
Column: C18 (e.g., Agilent Zorbax or Phenomenex Luna), 5 µm, 4.6 x 150 mm.[1][2]
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).[1]
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]
Gradient: 5% B to 95% B over 20 minutes.
Detection: UV at 254 nm (aromatic core) and 280 nm.[1]
Why this works: The formic acid keeps the carboxylic acid protonated (neutral), ensuring it interacts consistently with the hydrophobic C18 stationary phase, resulting in sharp peaks [1, 2].[1][2]
Module 4: Troubleshooting FAQ
Q1: My product is precipitating as a sticky brown oil during acidification, not a solid.
Cause: This is often due to "oiling out," where the product separates as a liquid before it can crystallize, often trapping impurities.[1][2]
Solution:
Do not acidify rapidly.[1][2] Add HCl dropwise with vigorous stirring.
If oil forms, extract it back into EtOAc, dry with MgSO₄, and evaporate.[1][2] Then, attempt recrystallization using EtOAc/Hexane instead of water-based systems.[1][2]
Advanced: Triturate the oil with cold Diethyl Ether or Pentane to induce solidification.[1][2]
Q2: I see a secondary peak on HPLC that is -44 mass units from my target.
Diagnosis: This is likely the decarboxylated byproduct (7-Fluoro-4-methylbenzofuran).
Mechanism: Benzofuran-3-carboxylic acids are prone to thermal decarboxylation.
Fix: Avoid temperatures >100°C during drying. Purify via Acid-Base Extraction (Module 1). The decarboxylated byproduct is neutral and will remain in the organic layer during the basic wash, effectively separating it from your acidic product [3].[1][2]
Q3: The yield is lower than expected after recrystallization.
Cause: The 7-Fluoro substituent increases acidity slightly and lipophilicity significantly. You may be losing product in the mother liquor.[1][2]
Solution: Collect the mother liquor, evaporate it to half volume, and cool again to harvest a "second crop." Alternatively, check the pH of your aqueous waste; if it is not < pH 2, your product may still be dissolved as a salt.[1][2]
Visualization: Troubleshooting Logic
Figure 2: Rapid decision tree for common purification anomalies.
References
Patel, K. M., et al. (2016).[1][2] "Development and Validation of a RP-HPLC Method for the Simultaneous Determination of 3-Methylbenzofuran-2-Carboxylic Acid and Its Three Process Related Impurities." International Journal of Current Advanced Research.[1][2] Link
Tsukamoto, Y., et al. (2005).[1][2] "Synthesis of benzofurazan derivatization reagents for carboxylic acids and its application to analysis of fatty acids...". Biomedical Chromatography. Link
Bao, X., et al. (2019).[1][2] "Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents." Molecules. Link
Solving solubility issues with 7-Fluoro-4-methylbenzofuran-3-carboxylic acid
Executive Summary & Compound Profile 7-Fluoro-4-methylbenzofuran-3-carboxylic acid is a specialized heterocyclic building block often utilized in the development of HCV inhibitors, antibacterial agents, and other bioacti...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Compound Profile
7-Fluoro-4-methylbenzofuran-3-carboxylic acid is a specialized heterocyclic building block often utilized in the development of HCV inhibitors, antibacterial agents, and other bioactive scaffolds.[1]
Its physicochemical behavior is dominated by a "push-pull" duality: the benzofuran core (reinforced by the 4-methyl and 7-fluoro groups) is highly lipophilic, while the 3-carboxylic acid moiety provides a pH-dependent hydrophilic handle.[1] Most solubility failures stem from treating this compound like a standard neutral organic molecule rather than a weak acid.[1]
Physicochemical Data Table
Parameter
Value (Estimated)
Technical Implication
Molecular Weight
194.16 g/mol
Small molecule; diffusion is rarely rate-limiting.[1][2]
pKa (Acidic)
~3.8 – 4.2
Critical: At pH < 4, it exists as a neutral, insoluble solid.[1] At pH > 6, it ionizes to a soluble carboxylate.[1]
LogP (Octanol/Water)
~2.6 – 3.1
Moderate lipophilicity.[1] Requires organic co-solvents (DMSO) or ionization for aqueous stability.[1]
Do not attempt to dissolve directly in water without pH adjustment.[1]
Troubleshooting Guide (Q&A)
Q1: I tried dissolving the powder directly in PBS (pH 7.4), but it floats or forms a cloudy suspension. Why?
Diagnosis: Kinetic Solubility Failure.[1]
Even though pH 7.4 is above the pKa (favoring solubility), the dissolution rate of the solid crystalline form is extremely slow due to the high lattice energy and lipophilic surface of the benzofuran ring. The powder resists wetting ("hydrophobic effect").[1]
Solution:
Pre-dissolve in DMSO: Make a 1000x concentrated stock in DMSO first.
Slow Addition: Add the DMSO stock to the PBS while vortexing.
Alternative: If DMSO is not permitted, dissolve the powder in a minimal volume of 0.1 M NaOH to force immediate ionization, then dilute into PBS.
Q2: My 10 mM stock solution in DMSO precipitated when I stored it at 4°C. Is it degraded?
Diagnosis: Temperature-Induced Crystallization.
This is a physical change, not chemical degradation.[1] Benzofuran derivatives often have steep temperature-solubility curves in organic solvents.[1]
Solution:
Warm it up: Place the vial in a 37°C water bath for 5–10 minutes and vortex. The precipitate should redissolve.[1]
Storage: Store stocks at room temperature (RT) if used frequently, or -20°C for long term. If at -20°C, always inspect for solids and re-solubilize before use.[1]
Q3: Can I use ethanol instead of DMSO for cell culture experiments?
Diagnosis: Solvent Compatibility.
Ethanol is a viable solvent, but 7-Fluoro-4-methylbenzofuran-3-carboxylic acid is generally less soluble in ethanol than in DMSO.[1] You may struggle to achieve concentrations >10 mM.[1]
Solution:
Yes, but validate: Ensure your stock concentration is lower (e.g., 5 mM).
Evaporation Risk: Ethanol evaporates rapidly, potentially changing the concentration of your stock over time.[1] DMSO is preferred for precision dosing.[1]
Experimental Protocols
Protocol A: Preparation of a Robust 50 mM Stock Solution
Use this protocol for chemical synthesis or high-throughput screening stocks.
Optimizing reaction temperature for fluorinated benzofuran synthesis
Answering the call of modern drug discovery and materials science, fluorinated benzofurans represent a privileged scaffold due to the unique physicochemical properties imparted by fluorine.[1] However, the synthesis of t...
Author: BenchChem Technical Support Team. Date: March 2026
Answering the call of modern drug discovery and materials science, fluorinated benzofurans represent a privileged scaffold due to the unique physicochemical properties imparted by fluorine.[1] However, the synthesis of these valuable compounds is often fraught with challenges, with reaction temperature standing out as a critical yet frequently misunderstood parameter. Achieving optimal temperature is not merely about driving the reaction to completion; it is a delicate balance to maximize yield, ensure regioselectivity, and prevent the formation of intractable byproducts.
This technical support guide, designed for chemists and researchers, moves beyond simple protocols. It delves into the causality behind temperature-related phenomena in fluorinated benzofuran synthesis, providing actionable troubleshooting advice and robust experimental frameworks.
Frequently Asked Questions: The Role of Temperature
Q1: Why is reaction temperature so critical in the synthesis of fluorinated benzofurans?
A1: Temperature is a master variable that directly influences reaction kinetics and thermodynamics. In fluorinated benzofuran synthesis, its role is multifaceted:
Activation Energy: Many cyclization and cross-coupling reactions, such as the Sonogashira coupling followed by cyclization, have a significant energy barrier (activation energy) that must be overcome.[2] Supplying thermal energy increases the kinetic energy of molecules, leading to more frequent and energetic collisions, thus accelerating the reaction rate.
Catalyst Activity: For metal-catalyzed reactions (e.g., using Palladium or Copper), temperature is crucial for the catalytic cycle.[3] However, excessively high temperatures can lead to catalyst decomposition or the formation of inactive species, effectively halting the reaction.[2]
Side Reactions: The activation energies for desired and undesired reaction pathways are often different. Elevated temperatures can provide sufficient energy to initiate competing reactions like decomposition, polymerization, or rearrangements (e.g., the Beckmann rearrangement in certain routes), leading to a complex product mixture and reduced yield of the target molecule.[4]
Solubility: The solubility of reagents, catalysts, and intermediates can be highly temperature-dependent. Ensuring all components are in solution is often necessary for a homogenous and efficient reaction.
Q2: What is a typical starting temperature range for these syntheses, and how should I approach optimization?
A2: There is no universal starting temperature, as it depends heavily on the specific reaction type (e.g., SNAr, palladium-catalyzed cyclization), solvent, and substrate reactivity. However, a systematic approach is always recommended:
Literature Precedent: Always start by reviewing similar transformations in the literature. Reactions can range from room temperature to refluxing in high-boiling solvents like DMF (e.g., 80 °C).[5][6][7]
Initial Screening: If no direct precedent exists, a cautious start at room temperature (20-25 °C) is advisable, especially for exothermic reactions.[8] If no reaction occurs after a reasonable time (monitored by TLC or LC-MS), the temperature can be increased incrementally.
Systematic Increase: A common strategy is to increase the temperature in 15-20 °C intervals (e.g., 40 °C, 60 °C, 80 °C, 100 °C), holding at each temperature for a set period while monitoring the reaction progress.[2] This helps identify the minimum temperature required for efficient conversion.
Q3: The fluorine atoms on my starting material are highly electron-withdrawing. How does this influence my choice of reaction temperature?
A3: The powerful electron-withdrawing nature of fluorine atoms significantly impacts the reactivity of the aromatic ring, which in turn affects the optimal temperature. For instance, in a tandem SNAr-cyclocondensation strategy, the polyfluorinated ring is highly activated towards nucleophilic attack.[5] This can mean that the reaction may proceed at a lower temperature (e.g., room temperature or slightly elevated) compared to a non-fluorinated analogue.[6] Conversely, in some metal-catalyzed cross-couplings, the C-F bond can be so strong that higher temperatures are needed for other transformations on the molecule, though direct C-F activation usually requires specific catalytic systems.[9]
Troubleshooting Guide: Temperature-Related Issues
Q4: My reaction is very slow or has stalled completely. I only see my starting materials on the TLC plate. What is the likely temperature-related cause?
A4: This is a classic sign that the reaction temperature is too low. The system has insufficient thermal energy to overcome the activation energy barrier.
Causality: The Arrhenius equation dictates that the rate constant of a reaction increases exponentially with temperature. A low temperature results in a very small rate constant.
Troubleshooting Steps:
Confirm Reagent Integrity: Before adjusting the temperature, ensure your catalyst is active and reagents are pure and anhydrous, as these issues can mimic low-temperature effects.[2][4]
Incremental Heating: Gradually increase the reaction temperature by 20 °C using a controlled heating mantle or oil bath.
Monitor Progress: After each temperature increase, allow the reaction to stir for 1-2 hours and monitor for product formation via TLC or LC-MS.
Solvent Choice: If you reach the boiling point of your solvent without success, consider switching to a higher-boiling solvent (e.g., from THF to DMF or toluene) to access higher temperatures.[7]
Q5: My reaction turned dark, and the yield of my desired fluorinated benzofuran is very low, with a lot of baseline material on the TLC. How do I fix this?
A5: This strongly indicates the reaction temperature is too high, leading to decomposition of starting materials, intermediates, products, or the catalyst.
Causality: High thermal energy can break weaker bonds indiscriminately, leading to charring or polymerization. For palladium-catalyzed reactions, high temperatures can cause the palladium nanoparticles to aggregate and precipitate as inactive "palladium black."[2]
Troubleshooting Steps:
Reduce Temperature: Repeat the reaction at a significantly lower temperature. If you were at 100 °C, try running it at 60 °C or 80 °C.
Check for Exotherms: Some reactions can have a significant exotherm upon initiation. Ensure you have adequate cooling and are adding reagents slowly to maintain control, especially on a larger scale.
Milder Conditions: If lowering the temperature halts the reaction, the "therapeutic window" for your reaction is too narrow. You may need to explore using a more active catalyst or different ligand system that can operate effectively at a lower, non-destructive temperature.[4]
Q6: I am forming a significant amount of a byproduct. Can temperature be used to improve the selectivity for my desired product?
A6: Yes, temperature can be a powerful tool to control selectivity, particularly when reactions can lead to kinetic versus thermodynamic products.
Causality:
Kinetic Product: Formed faster at lower temperatures because it has a lower activation energy barrier. It is not necessarily the most stable product.
Thermodynamic Product: The most stable product, but may have a higher activation energy barrier. It is favored at higher temperatures where there is enough energy to overcome both barriers and establish an equilibrium that favors stability.
Troubleshooting Steps:
Lower the Temperature: To favor the kinetic product, run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. This may require longer reaction times.
Raise the Temperature: If you suspect your desired product is the thermodynamic one and you are forming a kinetic byproduct, cautiously increasing the temperature might shift the equilibrium toward your desired compound. Be mindful of the decomposition point.
Data Summary: Temperature Screening
The following table illustrates a typical outcome from a temperature screening experiment for a hypothetical palladium-catalyzed synthesis of a 2-substituted fluorinated benzofuran.
Temperature (°C)
Reaction Time (h)
Conversion of Starting Material (%)
Desired Product Yield (%)
Key Byproducts Observed
25 (Room Temp)
24
< 5%
0%
None (Starting material recovered)
50
12
40%
35%
Trace dehalogenated starting material
80
4
>98%
91%
Minimal
100
2
>98%
65%
Significant homocoupling & decomposition products
120
1
>98%
20%
Mostly decomposition (dark tar)
Table 1: Example data from a temperature optimization study. The optimal temperature is clearly identified at 80 °C, where high yield is achieved in a short time frame without significant byproduct formation.
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common temperature-related issues during fluorinated benzofuran synthesis.
Caption: A flowchart for diagnosing and solving temperature-related synthesis problems.
Experimental Protocol: Temperature Screening for a Palladium-Catalyzed Cyclization
This protocol outlines a general procedure for synthesizing a fluorinated benzofuran via a Sonogashira coupling and subsequent intramolecular cyclization, with an emphasis on temperature control.
Objective: To determine the optimal reaction temperature for the synthesis of 2-alkynyl-fluorobenzofuran from an o-iodofluorophenol and a terminal alkyne.
Reaction vessel (e.g., Schlenk flask) with a magnetic stir bar
Inert gas supply (Nitrogen or Argon)
Temperature-controlled oil bath with a digital thermometer/thermocouple
TLC plates and appropriate eluent system
Procedure:
Vessel Preparation: Place the magnetic stir bar in the Schlenk flask and flame-dry the vessel under vacuum. Allow it to cool to room temperature under an inert atmosphere (N₂ or Ar).
Reagent Addition: To the flask, add the o-iodofluorophenol, PdCl₂(PPh₃)₂, and CuI.
Inert Atmosphere: Evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed.
Solvent and Alkyne Addition: Add the anhydrous, degassed solvent via syringe, followed by the terminal alkyne.
Initial Temperature: Place the flask in the oil bath, ensuring the oil level is sufficient to heat the reaction mixture evenly. Set the initial temperature to 50 °C.
Monitoring: After 1 hour at 50 °C, carefully take a small aliquot from the reaction mixture for TLC analysis to check for product formation.
Temperature Ramping: If the reaction is slow or has not started, increase the oil bath temperature to 70 °C. Hold for another 1-2 hours and monitor again.
Further Optimization: Repeat the temperature increase in 15-20 °C increments as needed, monitoring at each stage. Note the temperature at which significant byproduct formation or decomposition begins.
Reaction Completion: Once the optimal temperature is found, run the reaction to completion as indicated by the consumption of the starting material on TLC.
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired fluorinated benzofuran.
References
BenchChem Technical Support Team. (2025). Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis. Benchchem.
Tawell, H. W., et al. (2025).
Request PDF. (n.d.).
Thieme E-Books & E-Journals. (n.d.).
Hariss, L., et al. (2016). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. AUB ScholarWorks.
Weaver, G. W., et al. (2025).
BenchChem. (n.d.).
ResearchGate. (n.d.). Reaction conditions for the synthesis of benzofuran 14.
BenchChem. (n.d.).
PubChem. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans.
BenchChem. (n.d.).
PMC. (n.d.). Facile Room Temperature Synthesis of Fluorine-18 Labeled Fluoronicotinic acid-2,3,5,6-Tetrafluorophenyl Ester without Azeotropic Drying of Fluorine-18.
PMC. (n.d.).
PMC. (2025). A Robust Synthesis of Fluorosurfactants with Tunable Functionalities via a Two-Step Reaction.
Google Patents. (n.d.). Process for preparing fluorochemicals.
ResearchGate. (n.d.).
ResearchGate. (n.d.).
SID. (n.d.). AN EFFICIENT AND GENERAL PROCEDURE FOR ROOM-TEMPERATURE SYNTHESIS OF BENZOFURANS UNDER SOLVENT-FREE CONDITIONS USING KF/AL2O3.
Technical Support Center: Purification of Crude 7-Fluoro-4-methylbenzofuran-3-carboxylic acid
This guide is intended for researchers, scientists, and drug development professionals who are working with 7-Fluoro-4-methylbenzofuran-3-carboxylic acid and need to remove impurities from a crude reaction mixture. This...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is intended for researchers, scientists, and drug development professionals who are working with 7-Fluoro-4-methylbenzofuran-3-carboxylic acid and need to remove impurities from a crude reaction mixture. This document provides a comprehensive overview of common issues and their solutions, detailed purification protocols, and the underlying chemical principles.
Introduction
7-Fluoro-4-methylbenzofuran-3-carboxylic acid is a key intermediate in the synthesis of various biologically active molecules. The purity of this compound is critical for the success of subsequent synthetic steps and for ensuring the desired pharmacological profile of the final product. Crude reaction mixtures often contain unreacted starting materials, by-products, and other contaminants that must be removed. This guide will walk you through the most effective methods for purifying this specific benzofuran derivative.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude 7-Fluoro-4-methylbenzofuran-3-carboxylic acid?
A1: Common impurities often include unreacted starting materials such as 2-fluoro-5-methylphenol and ethyl chloroacetate, as well as by-products from side reactions. Depending on the synthetic route, you might also encounter partially hydrolyzed ester intermediates or polymeric material.
Q2: My crude product is a dark, oily substance. How can I get it to crystallize?
A2: Oily products are often the result of residual solvent or the presence of impurities that inhibit crystallization. A good first step is to perform an acid-base extraction to remove many of the impurities.[1][2][3] Following that, attempting recrystallization from a suitable solvent system is recommended. If it still fails to crystallize, column chromatography may be necessary to isolate the pure compound.
Q3: I performed a recrystallization, but my yield is very low. What can I do?
A3: Low yield after recrystallization can be due to several factors. The most common is using a solvent in which your product is too soluble. You can try a different solvent or a solvent mixture. Cooling the solution slowly and for a longer period can also improve crystal growth and yield. Additionally, concentrating the mother liquor and attempting a second recrystallization can help recover more product.
Q4: How do I choose the right solvent for recrystallization?
A4: The ideal recrystallization solvent is one in which your desired compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be completely soluble or completely insoluble at all temperatures. It is often a matter of empirical testing with small amounts of your crude product and various solvents or solvent mixtures. Common choices for compounds like this include ethanol, ethyl acetate, petroleum ether, or mixtures thereof.[4][5][6]
Q5: When should I opt for column chromatography over recrystallization?
A5: Column chromatography is preferred when you have a complex mixture of impurities with polarities similar to your product, or when recrystallization fails to yield a pure compound.[7][8][9] It is a more powerful purification technique that separates compounds based on their differential adsorption to a stationary phase.[7]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process and provides step-by-step solutions.
Issue 1: The crude product is a non-filterable solid or a thick slurry.
Possible Cause
Recommended Solution
Residual acidic or basic impurities
Perform an acid-base extraction. Dissolve the crude material in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities.[2][10] Then, wash with a mild aqueous acid (e.g., 1M HCl) to remove basic impurities.[10]
Polymeric by-products
These are often insoluble in common organic solvents. Try triturating the crude solid with a solvent in which the desired product is soluble, but the polymer is not. Filter off the insoluble polymer.
Incomplete reaction
If significant amounts of starting materials are present, consider optimizing the reaction conditions (e.g., reaction time, temperature) before attempting a large-scale purification.
Issue 2: Poor separation during column chromatography.
Possible Cause
Recommended Solution
Inappropriate solvent system (eluent)
The polarity of the eluent is crucial for good separation.[7] Use Thin Layer Chromatography (TLC) to screen different solvent systems.[6] Aim for an Rf value of 0.2-0.4 for your desired compound. For carboxylic acids on silica gel, adding a small amount of acetic acid or formic acid to the eluent can improve peak shape and prevent streaking.[11]
Improperly packed column
Air bubbles or cracks in the stationary phase will lead to poor separation. Ensure the column is packed uniformly.
Overloading the column
Using too much crude material for the column size will result in broad, overlapping peaks. As a general rule, use about 1g of crude material per 20-50g of silica gel.
Issue 3: The purified product is still not pure enough (as determined by NMR, LC-MS, etc.).
Possible Cause
Recommended Solution
Co-eluting impurity in chromatography
If an impurity has a very similar polarity to your product, it may elute at the same time. Try a different stationary phase (e.g., alumina or C18 reversed-phase silica) or a different solvent system.[7][12]
Inclusion of impurities in crystals during recrystallization
This can happen if the solution is cooled too quickly. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation. A second recrystallization from a different solvent system may be necessary.
Product degradation
Some benzofuran derivatives can be sensitive to strong acids or bases, or prolonged heating. Ensure your purification conditions are mild. For example, use sodium bicarbonate instead of sodium hydroxide for extractions.[1]
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This is often the first and most effective step to remove a significant portion of impurities.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Separatory funnel
Erlenmeyer flasks
Rotary evaporator
Procedure:
Dissolve the crude product in ethyl acetate (approx. 10-20 mL per gram of crude material).
Transfer the solution to a separatory funnel.
Add an equal volume of saturated NaHCO₃ solution, stopper the funnel, and shake gently, venting frequently to release CO₂ pressure.
Allow the layers to separate and drain the lower aqueous layer. This layer contains the deprotonated (salt) form of your carboxylic acid.
Wash the organic layer (which contains neutral and basic impurities) with another portion of saturated NaHCO₃ solution and combine the aqueous layers.
Slowly acidify the combined aqueous layers with 1M HCl with stirring until the pH is ~2-3 (test with pH paper). Your product should precipitate out as a solid.
Collect the solid product by vacuum filtration.
Wash the solid with cold water and dry it under vacuum.
Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the solid.
If there are any insoluble impurities, perform a hot filtration.
Allow the solution to cool slowly to room temperature. Crystals should start to form.
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystallization.
Collect the crystals by vacuum filtration.
Wash the crystals with a small amount of cold solvent.
Dry the crystals under vacuum.
Protocol 3: Purification by Flash Column Chromatography
Materials:
Silica gel
Eluent (e.g., a mixture of hexanes and ethyl acetate with 0.5% acetic acid)
Chromatography column
Sand
Cotton or glass wool
Collection tubes or flasks
Procedure:
Prepare the column by placing a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
Prepare a slurry of silica gel in the eluent and carefully pour it into the column, avoiding air bubbles.
Allow the silica to settle, and then add a thin layer of sand on top.
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel.
Carefully add the dried silica with the adsorbed product to the top of the column.
Gently add the eluent to the column and begin collecting fractions.
Monitor the fractions by TLC to identify which ones contain the pure product.
Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying crude 7-Fluoro-4-methylbenzofuran-3-carboxylic acid.
Caption: Decision workflow for purification.
References
Vertex AI Search. Acid-Base Extraction.
University of York. Chemically-active extraction - Chemistry Teaching Labs.
This guide addresses the stability profile of 7-Fluoro-4-methylbenzofuran-3-carboxylic acid (FMB-3-COOH) in acidic environments.[1][2] While the benzofuran core is generally robust, the C3-carboxylic acid moiety introduces specific vulnerabilities—primarily decarboxylation (thermal/acid-catalyzed) and esterification (solvolysis).[1][2]
The presence of the 7-Fluoro (electron-withdrawing) and 4-Methyl (steric bulk) substituents significantly alters the physicochemical behavior compared to the unsubstituted parent compound.[1][2] This guide provides actionable troubleshooting for Analytical (HPLC), Synthetic (Workup), and Storage scenarios.
Module 1: Analytical Stability (HPLC/LC-MS)
Context: Users frequently report peak splitting, tailing, or "ghost peaks" when analyzing FMB-3-COOH in acidic mobile phases (e.g., 0.1% TFA or Formic Acid).
Core Issue: The pKa & Solubility Mismatch
The 7-Fluoro substituent exerts an inductive electron-withdrawing effect, likely lowering the pKa of the C3-carboxylic acid to the 3.0–3.4 range (compared to ~3.6–4.0 for unsubstituted benzofurans).[1]
Risk: If the mobile phase pH is near the pKa, the molecule exists in a dynamic equilibrium between ionized (R-COO⁻) and neutral (R-COOH) states, causing peak splitting.[1][2]
Risk: The 4-Methyl group increases lipophilicity, leading to strong retention and potential carryover.[1]
Lower Column Temp: Reduce oven temperature to <40°C.Reduce Acid: Switch from TFA to Formic Acid (milder).
Retention Time Shift
Column saturation or "dewetting" due to insolubility.
Increase Organic Modifier: Ensure at least 5% ACN/MeOH at start of gradient.Check Injector Wash: Use high-organic wash to prevent carryover.[2]
Visual Workflow: HPLC Method Optimization
Caption: Decision tree for resolving peak shape issues and degradation artifacts in HPLC analysis of FMB-3-COOH.
Module 2: Synthetic Workup & Isolation
Context: Stability during acid quenching (e.g., after alkaline hydrolysis) or Fischer esterification.[1][2]
Critical Mechanism: Decarboxylation vs. Esterification
Benzofuran-3-carboxylic acids are electronically similar to vinylogous beta-keto acids.[1][2]
Decarboxylation: The C3-position is susceptible to thermal decarboxylation, especially in the presence of strong mineral acids which can protonate the ring or carbonyl. The 4-Methyl group creates steric strain that may accelerate CO₂ loss to relieve crowding in the transition state.
Esterification: In alcoholic solvents (MeOH/EtOH) with acid catalysts (HCl/H₂SO₄), the carboxylic acid will rapidly convert to the ester.[1][2]
FAQ: Workup Protocol
Q: I see a precipitate immediately upon acidifying my reaction mixture. Is this my product?
A: Yes. FMB-3-COOH is highly insoluble in acidic water (pH < 2).[1]
Protocol: Acidify slowly with 1N HCl at 0–5°C . Do not use concentrated HCl at room temperature, as localized heating (exotherm) can trigger decarboxylation.[1][2] Filter the solid immediately.[2]
Q: My LCMS shows a mass of M+14 (Methyl ester) or M+28 (Ethyl ester) after workup.
A: You likely quenched with acid in the presence of methanol or ethanol.[2]
Fix: Avoid alcoholic co-solvents during the acid quench.[2] Use THF/Water or Acetonitrile/Water.[2] If alcohols are necessary, keep the temperature <10°C and process rapidly.[2]
Q: Can I use heat to dissolve the solid in acid?
A:NO. Heating FMB-3-COOH in acidic media (>60°C) significantly increases the risk of decarboxylation, yielding 7-fluoro-4-methylbenzofuran (non-acidic neutral impurity).[1][2]
Visual Pathway: Acidic Degradation Risks
Caption: Chemical pathways leading to common impurities (Decarboxylation vs. Esterification) under acidic stress.
Module 3: Storage & Handling
Solid State Stability
Hygroscopicity: The carboxylic acid moiety can form hydrogen bond networks.[2] In high humidity, it may absorb moisture, creating a localized acidic micro-environment on the crystal surface.[1][2]
Recommendation: Store in a desiccator at 4°C .
Solution Stability
DMSO/DMF: Stable for weeks at RT (Room Temperature).
Acidic Aqueous/Organic Mixtures: Unstable over long periods (days).[1][2]
Observation: Solutions in 0.1% TFA/Water:Acetonitrile may show slow precipitation or degradation (decarboxylation) if left in an autosampler >24 hours at ambient temperature.[2]
Best Practice: Prepare fresh or keep autosampler at 4°C.
References
Benzofuran-3-carboxylic Acid Properties: PubChem. 1-benzofuran-3-carboxylic acid (CID 595655).[1][2] National Library of Medicine.[2] [Link][1][2]
Decarboxylation Mechanisms: Li, J. J. (2003).[1][2] Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.[2] (Referencing general decarboxylation of beta-heteroaryl acids).
Synthesis & Reactivity: Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI Molecules, 2010.[1][2] [Link]
Troubleshooting low conversion rates in benzofuran carboxylation
Welcome to the Technical Support Center for the C–H carboxylation of benzofurans. The direct insertion of carbon dioxide (CO₂) into the C2–H bond of benzofuran is a highly atom-economical route to valuable pharmaceutical...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the C–H carboxylation of benzofurans. The direct insertion of carbon dioxide (CO₂) into the C2–H bond of benzofuran is a highly atom-economical route to valuable pharmaceutical building blocks. However, researchers frequently encounter plateauing conversion rates, poor yields, or substrate degradation.
This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to help you overcome the thermodynamic and kinetic barriers inherent to this transformation.
Diagnostic Workflow for Low Conversion
Before altering your reagent stoichiometry, use the following diagnostic decision tree to isolate the root cause of your low conversion rates.
Diagnostic decision tree for troubleshooting benzofuran C-H carboxylation failures.
Core Troubleshooting FAQs
Q1: Why does my conversion rate plateau below 20% despite using high CO₂ pressure and standard bases like K₂CO₃ or Cs₂CO₃?
The Causality: The fundamental issue is the thermodynamic acidity of your substrate. The C2–H bond of benzofuran has a pKₐ of approximately 33.2 (in DMSO)[1]. Standard carbonate bases (or even alkoxides like LiO-t-Bu acting alone) are insufficiently basic to deprotonate this bond efficiently. For context, benzothiophene has a lower pKₐ of 32.0, which is why it readily carboxylates under conditions where benzofuran fails[1].
The Solution: You must transition to a synergistic Brønsted base system . The combination of LiO-t-Bu, CsF, and 18-crown-6 creates a highly reactive environment. The 18-crown-6 coordinates the alkali metal cations, generating a "naked," highly nucleophilic and basic anion complex that successfully abstracts the proton from benzofuran[2].
Q2: I am using the LiO-t-Bu/CsF/18-crown-6 system, but yields are still inconsistent. What is going wrong?
The Causality: Inconsistent yields in this system are almost always tied to moisture or the physical handling of gaseous CO₂. The synergistic base system is highly sensitive to water, which will prematurely quench the carbanion intermediate or deactivate the base. Furthermore, maintaining optimal CO₂ solubility in solvents like DMI (1,3-dimethyl-2-imidazolidinone) at the required 160 °C is difficult[2].
The Solution: Replace gaseous CO₂ with an in situ solid/liquid CO₂ surrogate. Alkyl silyl carbonates (such as tert-butyl trimethylsilyl carbonate) act as dual-function reagents. When treated with the fluoride source (CsF), they undergo desilylation to generate the active base and CO₂ directly in the reaction mixture, ensuring perfect stoichiometry and minimizing moisture exposure[3][4].
Q3: My benzofuran derivative degrades at 160 °C. Are there milder alternatives for C–H carboxylation?
The Causality: High thermal energy is typically required to overcome the high activation barrier for the deprotonation of the weakly acidic C(sp²)–H bond[2].
The Solution: If your substrate is thermally sensitive, switch to a redox-neutral photocatalytic system . Visible-light-mediated carboxylation using a photosensitizer (e.g., 4CzIPN) and a hydrogen atom transfer (HAT) catalyst (like triisopropylsilanethiol) can generate localized radical/carbanion intermediates that react with CO₂ at room temperature[5][6].
Understanding the molecular sequence ensures you do not omit critical additives during reaction setup.
Mechanism of synergistic base-mediated C-H carboxylation of benzofuran.
Standardized Self-Validating Protocols
To ensure trustworthiness and reproducibility, follow these self-validating protocols. Each protocol includes an internal checkpoint to verify the integrity of the reaction before proceeding to the next step.
Best for: Unfunctionalized or electron-rich benzofurans.
Preparation (Glovebox Required): Inside an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with LiO-t-Bu (0.90 mmol), anhydrous CsF (0.90 mmol), and 18-crown-6 (0.90 mmol)[2].
Substrate Addition: Add the benzofuran substrate (0.30 mmol) and 1.5 mL of anhydrous DMI (1,3-dimethyl-2-imidazolidinone).
Atmosphere Exchange: Seal the tube, remove it from the glovebox, and connect it to a Schlenk line. Carefully evacuate the argon and backfill with dry CO₂ gas (1 atm) using a balloon.
Validation Checkpoint: Observe the solution. If the solution turns cloudy immediately upon DMI addition, moisture contamination has occurred. The solution should remain a clear or slightly pale homogenous mixture prior to heating.
Reaction: Stir the mixture at 160 °C for 15 hours[2].
Workup: Cool to room temperature. Quench the reaction with 1M HCl (to protonate the carboxylate salt) and extract with ethyl acetate (3 × 10 mL). Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography.
Synthesis of 2-aryloxy butenoates by copper-catalysed allylic C-H carboxylation...
Source: Universität Regensburg
URL:[Link]
Redox-neutral Photocatalytic C-H Carboxylation of Arenes and Styrenes with CO2
Source: ChemRxiv
URL:[Link]
COMBINED BRØNSTED-BASE-MEDIATED DIRECT C-H CARBOXYLATION OF HETEROARENES WITH CO2
Source: CLOCKSS (Heterocycles, Vol. 103, No. 2, 2021)
URL:[Link]
Carboxylations of (Hetero)Aromatic C–H Bonds Using an Alkyl Silyl Carbonate Reagent
Source: National Institutes of Health (NIH) / ACS
URL:[Link]
Carboxylic Acid Salts as Dual-Function Reagents for Carboxylation and Carbon Isotope Labeling
Source: ePrints Soton (University of Southampton)
URL:[Link]
Carboxylations of (Hetero)Aromatic C–H Bonds Using an Alkyl Silyl Carbonate Reagent | Organic Letters
Source: ACS Publications
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 7-Fluoro-4-methylbenzofuran-3-carboxylic Acid Handling Guide
Case ID: #BF-7F4M-H2O
Status: Active
Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division[1]
Executive Summary: The "Peri-Steric" Moisture Trap
Welcome to the technical support hub for 7-Fluoro-4-methylbenzofuran-3-carboxylic acid . While this molecule is structurally robust as a solid, its reactivity profile is dominated by a specific structural feature: the 4-methyl group .[1]
The Expert Insight:
In the benzofuran scaffold, the C3 and C4 positions are spatially proximal (a "peri-like" interaction). The 4-methyl group exerts significant steric hindrance on the 3-carboxylic acid.[1]
Consequence: Activation of the carboxylic acid (e.g., to an acid chloride or active ester) is kinetically slower than in unhindered benzoic acids.
The Moisture Trap: Because the activation reaction is slow, the reaction mixture remains vulnerable to moisture for a longer duration. If strictly anhydrous conditions are not maintained, atmospheric moisture—a small, unhindered nucleophile—will outcompete your bulky activating reagents or amines, hydrolyzing the intermediate back to the starting material.
This guide provides the protocols necessary to overcome this steric-moisture synergy.
Troubleshooting Guide (Q&A)
Q1: I attempted to convert the acid to the acid chloride using SOCl₂, but after workup and addition of amine, I recovered mostly starting material (the carboxylic acid). What happened?
Diagnosis:Hydrolytic Reversion.
You likely formed the acid chloride successfully, but it hydrolyzed before or during the coupling step.
Mechanism: The 4-methyl group hinders the approach of your amine (the desired nucleophile) but offers little resistance to water (a smaller nucleophile).[1] If your solvent (DCM, THF) contained even ppm-levels of water, or if the flask was opened to air, the acid chloride rapidly reverted to the carboxylic acid.
Solution:
Reagent Switch: Use Oxalyl Chloride with catalytic DMF instead of SOCl₂. This allows reaction at room temperature, avoiding the reflux conditions that can degrade the sensitive benzofuran ring.
The "Vilsmeier" Indicator: When adding DMF to the oxalyl chloride reaction, look for vigorous bubbling. If bubbling is sluggish, your reagents may be wet.
Evaporation Protocol: When removing excess oxalyl chloride, do not use a water aspirator. Use a high-vacuum pump with a liquid nitrogen trap to prevent back-streaming of moisture.[1]
Q2: I am using EDC/HOBt for coupling, but the yield is consistently <30%. The LCMS shows a peak corresponding to the N-acylurea byproduct. [1]
Diagnosis:Slow Activation Kinetics.
The steric bulk of the 4-methyl group slows down the attack of the amine on the O-acylisourea intermediate.[1]
Causality: This delay increases the lifetime of the reactive intermediate. In the presence of trace moisture, the intermediate hydrolyzes. Alternatively, without rapid amine attack, the intermediate rearranges to the stable, unreactive N-acylurea (the peak you see).
Solution:
Switch to HATU/HOAt: The 7-aza-1-hydroxybenzotriazole (HOAt) moiety speeds up the reaction via a "neighboring group effect" (pyridine nitrogen assists amine approach), overcoming the steric barrier of the 4-methyl group.[1]
Order of Addition: Pre-stir the acid + HATU + DIPEA for only 2-3 minutes (to form the active ester) before adding the amine immediately. Do not let the active ester sit; it is moisture-sensitive.
Q3: The melting point of my starting material is lower than the Certificate of Analysis (CoA) value (CoA: ~220°C; Observed: ~210°C). Is it impure?
Diagnosis:Hydrate Formation.
Benzofuran-3-carboxylic acids can form stable hydrates.[1][2] The 7-fluoro substituent increases the polarity of the lattice, potentially stabilizing water inclusion.
Solution:
Drying Protocol: Dry the solid in a vacuum oven at 60°C over P₂O₅ for 12 hours prior to use. Relying on "bottle dry" material is the #1 cause of stoichiometry errors in this synthesis.
Validated Experimental Protocols
Protocol A: Anhydrous Acid Chloride Activation (The "Zero-Water" Method)
Use this for coupling with sterically hindered or unreactive amines.[1]
Drying: Charge 7-Fluoro-4-methylbenzofuran-3-carboxylic acid (1.0 eq) into a flame-dried Schlenk flask. Dry under high vacuum (0.1 mmHg) for 30 mins.
Solvation: Backfill with Argon. Add anhydrous DCM (stored over 4Å molecular sieves).
Catalysis: Add anhydrous DMF (1-2 drops per mmol of acid).
Activation: Add Oxalyl Chloride (1.2 eq) dropwise at 0°C.
Checkpoint: Gas evolution (CO/CO₂) should be immediate.
Reaction: Warm to Room Temperature (RT) and stir for 2 hours.
Note: The 4-methyl group necessitates this longer reaction time compared to standard benzoic acids (usually 30 mins).[1]
Concentration: Evaporate solvent under strictly anhydrous conditions (Schlenk manifold). Do not expose to air. [1]
Coupling: Redissolve immediately in anhydrous THF/DCM and add amine/base.
Add DIPEA.[3][4] Stir for 2 minutes (Active ester formation).
Add Amine immediately.
Stir for 16 hours. (Longer time required due to 4-Me steric hindrance).
Visualization: The Moisture Failure Mode
The following diagram illustrates the kinetic competition between the desired coupling and the moisture-induced failure, highlighting the critical influence of the 4-Methyl group.
Caption: Kinetic competition diagram showing how the 4-Methyl steric blockade favors moisture hydrolysis over amine coupling.[1]
References
BenchChem. (2025).[5][6] An In-depth Technical Guide to Carboxylic Acid Activation with EDC and HATU. Retrieved from [1]
Kossakowski, J., et al. (2010).[7] "Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives." Molecules, 15(7), 4737-4749.[1][7] Retrieved from [1]
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.[1] Retrieved from [1]
Mass spectrometry (MS) fragmentation patterns of 7-Fluoro-4-methylbenzofuran-3-carboxylic acid
The following guide details the mass spectrometry (MS) fragmentation characteristics of 7-Fluoro-4-methylbenzofuran-3-carboxylic acid . This technical analysis compares its performance and diagnostic ion signatures again...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the mass spectrometry (MS) fragmentation characteristics of 7-Fluoro-4-methylbenzofuran-3-carboxylic acid . This technical analysis compares its performance and diagnostic ion signatures against standard benzofuran derivatives, designed to assist researchers in structural elucidation and metabolite identification.
Executive Summary & Compound Profile
7-Fluoro-4-methylbenzofuran-3-carboxylic acid (FMBCA) represents a specialized scaffold in medicinal chemistry, often utilized as a pharmacophore in anti-inflammatory and antimicrobial drug discovery. Its mass spectrometric behavior is governed by three distinct structural features: the labile carboxylic acid moiety, the electron-withdrawing fluorine at C7, and the electron-donating methyl group at C4.
This guide compares FMBCA against its non-fluorinated parent (Benzofuran-3-carboxylic acid) to highlight Diagnostic Specificity —the ability to unambiguously identify this fluorinated analog in complex biological matrices.
Feature
7-Fluoro-4-methylbenzofuran-3-carboxylic acid
Benzofuran-3-carboxylic acid (Reference)
Formula
C₁₀H₇FO₃
C₉H₆O₃
Exact Mass (Monoisotopic)
194.0379 Da
162.0317 Da
Primary Ionization Mode
ESI(-) / EI
ESI(-) / EI
Base Peak (EI)
m/z 177 [M-OH]⁺ or 194 [M]⁺
m/z 162 [M]⁺
Key Diagnostic Loss
Neutral loss of CO₂ (44 Da)
Neutral loss of CO₂ (44 Da)
Halogen Signature
Mass defect (F = 18.998), no isotope pattern
No halogen signature
Technical Analysis: Fragmentation Pathways
Understanding the causality of fragmentation is critical for validating analytical methods. The fragmentation of FMBCA follows a predictable yet distinct pathway driven by the stability of the benzofuran core.
Electron Impact (EI) Fragmentation Mechanism
In EI (70 eV), the molecular ion (
, m/z 194) is prominent due to the aromatic stability. The fragmentation is sequential:
Primary Cleavage (α-Cleavage): The carboxylic acid group dominates the initial fragmentation. The loss of the hydroxyl radical (
, 17 Da) generates the acylium ion (m/z 177).
Decarboxylation: Alternatively, the direct loss of
or the sequential loss of from the acylium ion leads to the formation of the substituted benzofuran cation (m/z 149).
Fluorine Stability: Unlike Chlorine or Bromine, the
bond on the aromatic ring is exceptionally strong (~485 kJ/mol) and rarely cleaves as a primary radical. Consequently, the fluorine atom remains attached to the core ring fragments, shifting all diagnostic ions by +18 Da relative to the non-fluorinated parent.
Methyl Group Effect: The C4-methyl group provides a site for benzylic-type stabilization. Loss of a hydrogen atom (
) from the methyl group can form a stable quinone methide-like or tropylium-like ion (m/z 193), a pathway unavailable to the non-methylated parent.
Electrospray Ionization (ESI) Behavior
In Negative Mode (ESI-), which is preferred for carboxylic acids:
Precursor:
at m/z 193.
Product Ion: The dominant transition is the loss of
to form the decarboxylated anion at m/z 149. This transition (193 149) is the primary MRM (Multiple Reaction Monitoring) quantifier.
Visualization of Fragmentation Logic[2]
The following diagram illustrates the competitive fragmentation pathways, highlighting the specific ions used for identification.
Caption: Predicted EI fragmentation pathway of 7-Fluoro-4-methylbenzofuran-3-carboxylic acid showing competitive loss of Hydroxyl vs. Carboxyl groups.
Comparative Performance: FMBCA vs. Alternatives
This section objectively compares FMBCA with its non-fluorinated analog to demonstrate how substitution affects detection and separation.
Mass Shift & Specificity
The 7-Fluoro and 4-Methyl substitutions create a unique "mass fingerprint" that eliminates cross-talk with unsubstituted benzofuran metabolites.
Parameter
7-Fluoro-4-methyl-BCA (Target)
Benzofuran-3-CA (Alternative)
Performance Implication
Precursor Ion (ESI-)
m/z 193.0
m/z 161.0
High Specificity: +32 Da shift prevents interference from biological background.
Fragment Ion 1
m/z 149 (Decarboxylated)
m/z 117 (Decarboxylated)
Diagnostic: The fragment retains the F and Me groups, confirming the core structure is intact.
Isotope Pattern
A+1 (~11% of A)
A+1 (~10% of A)
Validation: Lack of Cl/Br isotope pattern confirms Fluorine presence (Monoisotopic).
Chromatographic RT
Shifts later (More Lipophilic)
Elutes earlier
Separation: F and Me groups increase hydrophobicity, improving retention on C18 columns.
Experimental Protocol: LC-MS/MS Validation
To replicate these results, use the following self-validating protocol. This workflow ensures that the observed peaks are genuine FMBCA signals and not isobaric interferences.
Step 1: Sample Preparation
Dissolve 1 mg of FMBCA in Methanol (Stock: 1 mg/mL).
Dilute to 1 µg/mL in 50:50 Methanol:Water (0.1% Formic Acid).
Step 2: LC Conditions (Reverse Phase)
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm.
Mode: Negative Ionization (Carboxylic acids ionize best in neg mode).
Capillary Voltage: 3000 V.
MRM Transition: 193.0
149.0 (Collision Energy: ~15-20 eV).
Caption: LC-MS/MS workflow for the specific detection of FMBCA using Negative Mode ESI.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 595655, Benzofuran-3-carboxylic acid. Retrieved from [Link]
Chemistry LibreTexts (2023). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
MDPI (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. (Provides analogous fragmentation data for substituted benzofurans). Retrieved from [Link]
A Comparative Guide to the Structural Characterization of 7-Fluoro-4-methylbenzofuran-3-carboxylic Acid Isomers
In the landscape of medicinal chemistry, substituted benzofurans are recognized as "privileged scaffolds" due to their prevalence in a multitude of biologically active compounds.[1] The precise arrangement of substituent...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of medicinal chemistry, substituted benzofurans are recognized as "privileged scaffolds" due to their prevalence in a multitude of biologically active compounds.[1] The precise arrangement of substituents on the benzofuran core is paramount, as minor positional changes can drastically alter a molecule's pharmacological profile, affecting everything from target affinity and metabolic stability to toxicity.[1][2] This guide provides a comprehensive, in-depth comparison of analytical strategies to unambiguously determine the structure of 7-Fluoro-4-methylbenzofuran-3-carboxylic acid and differentiate it from its key positional isomers.
The challenge lies in distinguishing between constitutional isomers where the molecular formula, and thus the exact mass, is identical. For a 4-methylbenzofuran-3-carboxylic acid core, the fluorine atom can occupy the 5, 6, or 7-position, giving rise to three distinct isomers with potentially divergent biological activities. This guide focuses on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography to overcome this characterization challenge.
The Isomeric Challenge: 5-F, 6-F, and 7-F Regioisomers
The primary analytical task is to differentiate the target molecule, 7-Fluoro-4-methylbenzofuran-3-carboxylic acid, from its constitutional isomers: 5-Fluoro- and 6-Fluoro-4-methylbenzofuran-3-carboxylic acid.
Caption: Key positional isomers of Fluoro-4-methylbenzofuran-3-carboxylic acid.
An Integrated Analytical Workflow
A robust characterization strategy does not rely on a single technique. Instead, it employs a logical progression of experiments where each step provides complementary information, leading to an irrefutable structural assignment. High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition, but NMR spectroscopy, particularly 2D NMR, is the cornerstone for differentiating the isomers. When NMR data is ambiguous or requires absolute validation, X-ray crystallography serves as the definitive arbiter.[3][4]
Comparative Guide: Elemental Analysis of 7-Fluoro-4-methylbenzofuran-3-carboxylic Acid
Introduction 7-Fluoro-4-methylbenzofuran-3-carboxylic acid is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates. The presence of the benzofu...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
7-Fluoro-4-methylbenzofuran-3-carboxylic acid is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates. The presence of the benzofuran core, a carboxylic acid, a methyl group, and a fluorine atom makes it an excellent candidate for complex drug discovery programs.
Validating the empirical formula and absolute purity of this compound is a critical Quality Assurance (QA) step. Because fluorinated organic compounds present unique combustion and detection challenges, relying on a single analytical method is insufficient. This guide objectively compares three orthogonal elemental analysis techniques to establish a self-validating analytical profile, ensuring the highest standards of scientific integrity.
Theoretical Elemental Composition
Before conducting any empirical analysis, establishing the theoretical baseline is mandatory. The exact mass and theoretical mass percentages dictate the calibration ranges for the analytical instruments and define the acceptable variance thresholds for purity validation.
Chemical Formula: C₁₀H₇FO₃
Exact Mass: 194.0379 g/mol
Element
Atomic Mass ( g/mol )
Atoms per Molecule
Total Mass Contribution
Mass Percentage (%)
Carbon (C)
12.011
10
120.110
61.86%
Oxygen (O)
15.999
3
47.997
24.72%
Fluorine (F)
18.998
1
18.998
9.78%
Hydrogen (H)
1.008
7
7.056
3.63%
Total
194.161
100.00%
Comparative Analysis of Analytical Alternatives
To fully characterize 7-Fluoro-4-methylbenzofuran-3-carboxylic acid, researchers must select methods capable of handling both standard organic elements (C, H, O) and halogens (F).
X-ray irradiation + photoelectron kinetic energy measurement
Semi-quantitative (Bulk)
Surface-level analysis only (1-10 nm depth); not a replacement for bulk mass %.
Methodological Causality:
Automated CHNS/O analysis is the gold standard for verifying the carbon, hydrogen, and oxygen backbone of pharmaceutical intermediates[2]. The system utilizes the Dumas method, oxidizing the sample into gaseous products (CO₂, H₂O) which are separated via gas chromatography and quantified by a Thermal Conductivity Detector (TCD)[1]. However, because fluorine forms highly reactive hydrofluoric acid (HF) during combustion, it can poison the oxidation catalysts and damage the TCD. Therefore, a complementary method—like the Schöninger Flask coupled with Ion Chromatography (IC)—is strictly required to accurately quantify the 9.78% fluorine mass.
Orthogonal Analytical Workflow
To establish a self-validating data set, the following multi-modal workflow is recommended to cross-verify the bulk elemental mass and the chemical state of the compound.
Orthogonal elemental analysis workflow for fluorinated pharmaceutical intermediates.
Self-Validating Experimental Protocols
Protocol 1: CHNS/O Combustion Analysis (C, H, O Determination)
Objective: Verify the 61.86% Carbon and 3.63% Hydrogen content.
Instrument Calibration: Run a highly pure micro-analytical standard (e.g., Acetanilide or Benzoic Acid) in triplicate.
Causality: Establishes a linear response curve for the TCD and verifies that the combustion furnace is operating at peak efficiency (~1000°C)[3].
Halogen Scrubbing (Critical Step): Pack the downstream section of the quartz combustion tube with silver wool.
Causality: The fluorine in 7-Fluoro-4-methylbenzofuran-3-carboxylic acid will combust into corrosive HF gas. Silver wool acts as a chemical trap, precipitating the halogen as non-volatile silver fluoride (AgF), thereby protecting the GC column and preventing skewed TCD readings.
Sample Encapsulation: Weigh exactly 2.000 mg (± 0.001 mg) of the sample into a high-purity tin capsule. Fold and seal tightly.
Causality: Tin is not merely a container; it acts as a combustion promoter. When introduced into the oxygen-rich furnace, the tin oxidizes exothermically, creating a localized temperature flash of ~1800°C to ensure complete destruction of the robust benzofuran ring.
Data Validation: Compare the output mass percentages to the theoretical values.
Self-Validation: The experimental results must fall within ±0.3% (e.g., Carbon: 61.56% – 62.16%). A deviation beyond this threshold indicates incomplete combustion, residual solvent (e.g., ethyl acetate from purification), or organic impurities.
Protocol 2: Schöninger Flask Combustion + IC (Fluorine Determination)
Objective: Verify the 9.78% Fluorine content.
Sample Preparation: Weigh 5.0 mg of the sample onto an ashless filter paper flag.
Causality: Ashless paper provides the necessary fuel to sustain the combustion without contributing background inorganic ions that could interfere with the IC baseline.
Absorption Solution Setup: Add 10 mL of 0.1 M NaOH to a heavy-walled Schöninger flask. Flush the flask with pure O₂ gas for 30 seconds and seal.
Causality: The basic solution is required to quantitatively trap the acidic HF gas produced during combustion, converting it entirely into stable, soluble fluoride ions (F⁻).
Ignition and Absorption: Ignite the paper flag and immediately invert the sealed flask. Allow the white combustion smoke to settle for 30 minutes with periodic agitation.
Causality: The 30-minute resting phase ensures 100% mass transfer of the gaseous fluoride into the liquid phase. Premature opening will result in a falsely low fluorine mass percentage.
Ion Chromatography Analysis: Inject the diluted absorption solution into an IC system equipped with an anion-exchange column and a conductivity detector.
Self-Validation: Run a blank (ashless paper only) to subtract background fluoride. The calculated mass of F⁻ in the solution divided by the initial 5.0 mg sample weight must yield 9.78% (±0.5%).
References
Title: Elemental Analysis - Technical Resources - Unipd
Source: University of Padua (Unipd)
URL: [Link]
Topic: Executive Summary: Operational Disposal Directive 7-Fluoro-4-methylbenzofuran-3-carboxylic acid is a fluorinated organic acid intermediate used in drug discovery. For disposal purposes, it must be treated as a Haz...
Author: BenchChem Technical Support Team. Date: March 2026
Topic:
Executive Summary: Operational Disposal Directive
7-Fluoro-4-methylbenzofuran-3-carboxylic acid is a fluorinated organic acid intermediate used in drug discovery. For disposal purposes, it must be treated as a Hazardous Chemical Waste .
Primary Disposal Method: High-temperature incineration with flue gas scrubbing (to capture Hydrogen Fluoride).
Lab-Scale Action: Segregate into Solid Hazardous Waste (if powder) or Halogenated Organic Liquid Waste (if dissolved).
Prohibited: Do NOT dispose of down the drain or in municipal trash.
Chemical Identification & Hazard Assessment
Before handling waste, verify the chemical identity and associated hazards.[1] As a research chemical, specific toxicological data may be limited; therefore, protocols for fluorinated benzofuran derivatives apply.
Property
Data / Classification
Chemical Name
7-Fluoro-4-methylbenzofuran-3-carboxylic acid
Chemical Class
Fluorinated Heterocyclic Carboxylic Acid
Physical State
Solid (typically off-white to beige powder)
Acidity (pKa)
~3.5 – 4.0 (Estimated based on benzofuran-3-carboxylic acid analogs)
Solubility
Low in water; Soluble in DMSO, Methanol, Dichloromethane
Primary Hazards
Irritant / Harmful (Skin, Eye, Respiratory)
GHS Hazard Classification (derived from structural analogs)
H335: May cause respiratory irritation.[6][7][3][5]
Critical Safety Note: The presence of the fluorine atom requires that this waste be incinerated in a facility equipped to handle acid gases (HF generation). Ensure waste manifests explicitly list "Fluorinated Organic Solid/Liquid."
Pre-Disposal Segregation Logic
Proper segregation is the single most effective safety measure in waste management. Use the following decision tree to categorize the waste stream at the point of generation.
Figure 1: Decision logic for segregating 7-Fluoro-4-methylbenzofuran-3-carboxylic acid waste streams.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste Disposal (Pure Compound)
Use this for expired shelf stock, contaminated weighing boats, or failed synthesis solids.
PPE Requirement: Wear nitrile gloves, lab coat, and safety goggles. If handling fine powder outside a fume hood, use an N95 dust mask or respirator.
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.
Transfer:
Transfer the solid carefully to avoid dust generation.[1][8]
Do not mix with strong oxidizers (e.g., nitric acid, permanganates) or strong bases in the same container to prevent exothermic reactions.
Labeling:
Affix a hazardous waste tag immediately.
Chemical Name: "7-Fluoro-4-methylbenzofuran-3-carboxylic acid" (Do not use abbreviations).
Use this for reaction mixtures, HPLC effluents, or cleaning solvents.
Solvent Compatibility Check:
If dissolved in Dichloromethane (DCM) or Chloroform : Dispose in Halogenated Waste carboy.
If dissolved in Methanol , Ethanol , or DMSO : Dispose in Non-Halogenated Waste carboy (unless the concentration of the fluorinated acid is >5%, in which case some facilities prefer the Halogenated stream to ensure proper incineration).
Neutralization (Optional but Recommended for Acidic Solutions):
If the solution is highly acidic (pH < 2), slowly neutralize with dilute Sodium Bicarbonate (
) before adding to the organic waste container to prevent container pressurization.
Transfer: Use a funnel to pour into the carboy. Leave at least 10% headspace.
Labeling:
List all solvents (e.g., "Methanol 95%, 7-Fluoro... 5%").
Protocol C: Contaminated Debris[1]
Items: Syringes, needles, filter paper, gloves.
Sharps: Place needles directly into a rigid Sharps Container.
Dry Debris: Place gloves and paper towels in a clear hazardous waste bag (or "chemically contaminated debris" bin). Do not place in regular trash.
Operational Workflow: From Lab to Incinerator
The following diagram outlines the chain of custody and processing steps required to ensure regulatory compliance (RCRA/EPA).
Figure 2: Chain of custody for fluorinated organic waste.
Emergency Procedures
Spill Response (Solid Powder):
Isolate: Evacuate the immediate area if dust is airborne.[3]
PPE: Wear double nitrile gloves, goggles, and a lab coat.
Contain: Cover the spill with wet paper towels to prevent dust dispersion.
Clean: Scoop up the material and place it in a solid waste container. Wipe the area with soap and water.[1][3]
Dispose: Treat all cleanup materials as hazardous waste (Protocol C).
Exposure First Aid:
Eye Contact: Rinse cautiously with water for 15 minutes.[6][3] Remove contact lenses if present.[1][6][7][3][4][5]
Skin Contact: Wash with plenty of soap and water.[1][6][3][5] If irritation occurs (redness/burning), seek medical attention.[8]
Inhalation: Move to fresh air immediately.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Benzofuran-3-carboxylic acid derivatives. PubChem.[9] Available at: [Link]
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Management of Hazardous Waste. EPA.gov. Available at: [Link]
University of Wisconsin–Madison. Chemical Disposal Procedures: Organic Acids. Safety Department.[10] Available at: [Link]
Refrigerate (2-8°C) . Store under inert atmosphere (Nitrogen/Argon) recommended to prevent oxidative degradation. Keep container tightly sealed in a dry environment.
Hazard Classification
Warning . Irritant to eyes, respiratory system, and skin.[4] Harmful if swallowed.[5][6] (GHS07)
Primary PPE
Safety Glasses with Side Shields (min), Nitrile Gloves (0.11 mm), Lab Coat.
Engineering Control
Mandatory Fume Hood . Do not handle on an open benchtop due to respiratory irritation risk (H335).
Spill Response
Dampen with inert absorbent.[7] Do not sweep dry dust (aerosol risk).
Part 2: Risk Assessment & Hazard Identification (The "Why")
As a Senior Application Scientist, it is crucial to understand that safety protocols are not just compliance checkboxes but defensive strategies against specific molecular interactions.
1. The Benzofuran Scaffold Risk:
Benzofuran derivatives are pharmacophores often designed to interact with biological targets (e.g., receptors or enzymes). Consequently, 7-Fluoro-4-methylbenzofuran-3-carboxylic acid should be treated as a bioactive agent.[3] The carboxylic acid moiety increases water solubility at physiological pH, potentially facilitating mucosal absorption, while the lipophilic benzofuran core aids membrane permeation.
2. The Fluorine Effect:
The C7-fluorine substitution enhances metabolic stability and lipophilicity compared to the non-fluorinated parent.[2][3] This modification often increases the compound's bioavailability. Therefore, skin contact represents a higher risk of systemic uptake than with simple organic acids.
3. GHS Hazard Profile (Inferred from Structural Analogs):
Part 3: Defensive Layering: Personal Protective Equipment
The following PPE selection is based on the compound's solid state (powder) and its likely solubility profile (soluble in DMSO, Methanol).
Hand Protection (Barrier Integrity)
Material: Nitrile Rubber (NBR).
Justification: Nitrile provides excellent resistance to the carboxylic acid functionality and common solvents used with this compound (e.g., DMSO). Latex is not recommended due to higher permeability to organic solvents often used in conjunction with this reagent.
Specification: Minimum thickness 0.11 mm (standard exam glove) for solid handling. Double-gloving is required if dissolving in penetrating solvents like DCM or DMF.[3]
Breakthrough Time: >480 mins for solid; variable for solutions (refer to solvent carrier data).
Eye & Face Protection[3][4][6][8]
Standard: ANSI Z87.1 / EN166 Safety Glasses with side shields.[3]
Escalation: If working with fine powders outside a static-controlled environment, or during scale-up synthesis (>5g), use Chemical Safety Goggles to seal against airborne dust.[2][3]
Respiratory Protection
Primary Defense: Chemical Fume Hood (Engineering Control).
Secondary Defense: If hood unavailable or during spill cleanup, use a NIOSH N95 or P100 particulate respirator. The carboxylic acid dust is a potent respiratory irritant (H335).[4]
Part 4: Operational Protocol: Handling & Synthesis
Workflow Visualization: Hierarchy of Controls
Step-by-Step Handling Protocol
Preparation:
Verify the fume hood sash is at the safe working height.
Clear the workspace of incompatible materials (strong oxidizers, strong bases).
Prepare a tared vial inside the hood to minimize transporting open containers.
Weighing:
Static Risk: Fine organic powders can be static.[3] Use an antistatic gun or polonium strip if the powder flies.
Containment: Weigh directly into the reaction vessel or a closed weighing boat. Do not use weighing paper if air currents in the hood are strong; use a funnel.
Solubilization:
Add solvent (e.g., DMSO, Methanol) slowly.
Note: The carboxylic acid group may generate heat upon reaction with bases (e.g., NaH, K2CO3). Add bases portion-wise to control exotherms.
Reaction Monitoring:
When sampling for TLC/LCMS, keep the reaction vessel open for the minimum time possible.
Assume all reaction intermediates retain the fluorinated benzofuran core's toxicity.
Part 5: Emergency Response & Disposal
Spill Response Logic
Disposal Protocol
Waste Stream: Segregate into Non-Halogenated Organic Waste (unless dissolved in halogenated solvents) or Solid Hazardous Waste .
Labeling: Must be clearly labeled with the chemical name and "Irritant/Harmful".[3]
Destruction: The preferred method is chemical incineration equipped with a scrubber (to handle HF generation from the fluorine atom). Do not dispose of down the drain.
Part 6: Technical Data Summary
Property
Value
Chemical Name
7-Fluoro-4-methyl-1-benzofuran-3-carboxylic acid
CAS Number
1483807-67-5
Molecular Formula
C₁₀H₇FO₃
Molecular Weight
194.16 g/mol
Appearance
Solid (Powder)
Solubility
DMSO, Methanol, dilute aqueous base
Storage
2-8°C, Dry, Inert Gas
References
ChemScene . 7-Fluoro-4-methylbenzofuran-3-carboxylic acid Product Data & Safety. Retrieved from
BLD Pharm . Safety Data Sheet for Fluorinated Benzofuran Carboxylic Acids. Retrieved from
PubChem . Compound Summary: Benzofuran-3-carboxylic acid derivatives. National Library of Medicine. Retrieved from
OSHA . Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910).[4][6] Retrieved from